molecular formula C8H6ClN3 B599654 4-Amino-6-chlorocinnoline CAS No. 18259-66-0

4-Amino-6-chlorocinnoline

カタログ番号: B599654
CAS番号: 18259-66-0
分子量: 179.607
InChIキー: FOLORJJGWIUWAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-6-chlorocinnoline (CAS 18259-66-0) is a heterocyclic aromatic compound featuring a bicyclic cinnoline core substituted with an amino group at position 4 and a chlorine atom at position 6. This structure makes it a valuable synthetic intermediate and scaffold in medicinal chemistry and scientific research. The compound is described as a solid and its molecular formula is C8H6ClN3, with a molecular weight of 179.60 g/mol . This chemical serves as a key building block in organic synthesis, particularly for the construction of more complex polycyclic frameworks . Its synthetic utility is demonstrated in multi-step reactions, such as its preparation via condensation and cyclization reactions noted in patent literature . Researchers utilize this compound as a precursor in the exploration of novel compounds with potential biological activities, including antimicrobial and anticancer properties . The presence of both amino and chlorine functional groups allows it to participate in further chemical transformations, such as oxidation, reduction, and substitution reactions, enhancing its versatility in the laboratory . The mechanism of action for research derivatives of this compound is often investigated in the context of specific molecular targets. Studies suggest that related structures may operate by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . Warning: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for their intended application and for ensuring safe handling, storage, and disposal.

特性

IUPAC Name

6-chlorocinnolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLORJJGWIUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Synthesis and Characterization of 4-Amino-6-chlorocinnoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of detailed information regarding the synthesis and characterization of the heterocyclic compound 4-Amino-6-chlorocinnoline. Despite its potential utility in medicinal chemistry and materials science, specific experimental protocols for its preparation and analytical data for its structural confirmation remain largely undocumented.

This technical guide addresses the current knowledge gap surrounding this compound, providing available data and highlighting the need for further research to fully elucidate its properties and potential applications.

Physicochemical Properties

While detailed experimental characterization is lacking, some basic physicochemical properties for this compound have been reported by chemical suppliers. It is crucial to note the existence of conflicting CAS Registry Numbers for this compound, namely 18259-66-0 and 90002-02-1, which may indicate different batches, purities, or even misidentification in some databases.[1][2]

PropertyValueSource
Molecular Formula C₈H₆ClN₃[1]
Molecular Weight 179.61 g/mol [1]
Appearance Reported as a solid[3] (by analogy to similar compounds)
Storage Conditions Room temperature, dry environment[1]

Synthesis: A Landscape of Analogy

One common approach involves the reaction of a 4,6-dichlorocinnoline precursor with an ammonia source or a protected amine, followed by deprotection if necessary. The challenge lies in the synthesis of the 4,6-dichlorocinnoline starting material, which itself is not a commonly available reagent.

A plausible, though unverified, synthetic pathway can be conceptualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Cinnoline Ring Formation cluster_chlorination Chlorination cluster_amination Amination cluster_product Final Product Start Substituted Aniline Cyclization Diazotization & Cyclization Start->Cyclization e.g., Von Richter reaction Chlorination Introduction of Chlorine at C6 and C4 Cyclization->Chlorination e.g., POCl₃ Amination Selective Amination at C4 Chlorination->Amination e.g., NH₃ or amine source Product This compound Amination->Product

Caption: Hypothetical synthetic workflow for this compound.

Characterization: An Uncharted Territory

The definitive characterization of this compound through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is not publicly documented. For researchers who successfully synthesize this compound, a full suite of analytical tests would be required for unambiguous structural confirmation.

Expected Analytical Data

Based on the proposed structure, the following spectral characteristics would be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on the cinnoline ring system and the protons of the amino group. The chemical shifts and coupling constants would be indicative of their relative positions.

  • ¹³C NMR: Resonances for the eight carbon atoms in the molecule, with distinct chemical shifts for the carbon atoms attached to chlorine and nitrogen.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 for C₈H₆ClN₃). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Potential Applications and Future Directions

While specific biological activities of this compound have not been reported, the cinnoline scaffold is a known pharmacophore present in compounds with a range of biological activities, including anticancer and anti-inflammatory properties.[1] The 4-amino substitution is also a common feature in many bioactive molecules. Therefore, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

The lack of available data presents a clear opportunity for synthetic and medicinal chemists. The development of a robust and scalable synthesis for this compound, followed by a thorough characterization and investigation of its biological properties, would be a valuable contribution to the field of heterocyclic chemistry.

Conclusion

The synthesis and characterization of this compound remain an open area for scientific investigation. While some basic information is available from commercial suppliers, detailed experimental procedures and analytical data are conspicuously absent from the public domain. The information presented in this guide, drawn from analogous compounds and chemical principles, is intended to provide a starting point for researchers interested in exploring this intriguing molecule. Further research is essential to unlock the full potential of this compound in drug discovery and materials science.

References

4-Amino-6-chlorocinnoline: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18259-66-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research aspects of 4-Amino-6-chlorocinnoline. Due to the limited availability of published experimental data for this specific compound, this document focuses on a proposed synthetic route, predicted physicochemical properties, and potential biological activities based on structurally related cinnoline derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly accessible literature, its basic properties can be calculated or inferred. Commercial suppliers note it as a useful research compound.[1][2][3][4][5]

PropertyValueSource
CAS Number 18259-66-0[1][2][3][5]
Molecular Formula C₈H₆ClN₃[1][3]
Molecular Weight 179.61 g/mol [1]
Appearance Not Reported-
Melting Point Not Reported-
Solubility Not Reported-
Purity (Typical) ≥95%[5]

Proposed Synthesis

A plausible synthetic route for this compound can be devised based on established methods for cinnoline synthesis, such as the Richter synthesis or multi-step procedures starting from substituted anilines. The following is a proposed three-step synthesis starting from 4-chloro-2-nitroaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(4-chloro-2-nitrophenyl)-2-cyanoethen-1-ol

  • To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add cyanoacetic acid.

  • Slowly add a diazotizing agent (e.g., sodium nitrite in aqueous HCl) at low temperature (0-5 °C) to form the diazonium salt.

  • Allow the reaction to warm to room temperature and stir for several hours. The diazonium salt will undergo intramolecular cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 6-chloro-4-hydroxycinnoline

  • Treat the product from Step 1 with a strong acid (e.g., concentrated sulfuric acid) at an elevated temperature.

  • This will facilitate the hydrolysis of the cyano group and subsequent cyclization to form the cinnolinone ring.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-chloro-4-hydroxycinnoline.

Step 3: Synthesis of this compound

  • Convert the hydroxyl group of 6-chloro-4-hydroxycinnoline to a chloro group using a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This is a common procedure for activating the 4-position for nucleophilic substitution.

  • Reflux the mixture for several hours.

  • After completion, carefully quench the excess POCl₃ with ice water.

  • Extract the resulting 4,6-dichlorocinnoline with an organic solvent.

  • React the 4,6-dichlorocinnoline with a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide) in a sealed tube at elevated temperature (100-150 °C).

  • Monitor the progress of the amination reaction by TLC.

  • After cooling, evaporate the solvent and purify the crude product by column chromatography to yield this compound.

G cluster_0 Proposed Synthesis of this compound A 4-chloro-2-nitroaniline B (E)-1-(4-chloro-2-nitrophenyl)- 2-cyanoethen-1-ol A->B 1. NaNO2, HCl 2. Cyanoacetic acid C 6-chloro-4-hydroxycinnoline B->C Conc. H2SO4, Heat D 4,6-dichlorocinnoline C->D POCl3, Reflux E This compound D->E NH3 / EtOH, Heat

Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the cinnoline scaffold is a recognized pharmacophore in medicinal chemistry.[6] Derivatives of 4-aminocinnoline have been investigated for a variety of therapeutic applications, notably as kinase inhibitors.[7]

Kinase Inhibition:

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase. The 4-aminocinnoline scaffold is structurally similar to other well-known kinase inhibitor cores like 4-aminoquinazolines and 4-aminoquinolines.[8] These compounds are often developed as inhibitors of protein kinases involved in cell proliferation, survival, and signaling pathways that are dysregulated in cancer and inflammatory diseases.

Potential kinase targets for 4-aminocinnoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

  • Bruton's Tyrosine Kinase (BTK): Implicated in B-cell malignancies and autoimmune diseases.[7]

  • Phosphoinositide 3-kinases (PI3Ks): Central regulators of cell growth and survival.[9]

The introduction of a chlorine atom at the 6-position can modulate the electronic properties and binding interactions of the molecule within the kinase active site, potentially influencing potency and selectivity. The amino group at the 4-position is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase.

G cluster_1 Potential Kinase Inhibition Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec PI3K PI3K Rec->PI3K AC This compound (Hypothetical Inhibitor) AC->Rec Inhibition Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif

Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols: General Assays

The following are general protocols for assays that could be used to evaluate the biological activity of this compound, based on its potential as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, BTK).

    • Kinase substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • This compound (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the kinase and its substrate to the wells of the microplate.

    • Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.

    • Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_2 Workflow for In Vitro Kinase Assay A Prepare Compound Dilutions C Add Compound to Plate A->C B Add Kinase & Substrate to Plate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Measure Activity E->F G Calculate IC50 F->G

General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this molecule is limited in the public domain, this guide provides a theoretical framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the 4-aminocinnoline scaffold. Researchers are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Cinnoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science since its discovery in the late 19th century. This technical guide provides an in-depth exploration of the origins of cinnoline chemistry, detailing the seminal synthetic routes that first brought this scaffold to light. It further presents a curated collection of quantitative data on the physicochemical and biological properties of key cinnoline derivatives, alongside detailed experimental protocols for their foundational syntheses. A particular focus is placed on the molecular pathways influenced by these compounds, offering a historical and mechanistic foundation for contemporary research and development.

The Genesis of Cinnoline: A Serendipitous Discovery

The story of cinnoline begins in 1883 with the German chemist Victor von Richter. While investigating the cyclization of diazotized o-aminophenylpropiolic acid, he unexpectedly synthesized the first derivative of this novel heterocyclic system. This pioneering work laid the groundwork for what would become a versatile and enduring scaffold in organic synthesis.

Following this initial breakthrough, the field of cinnoline chemistry gradually expanded, with chemists like Otto Widman, Richard Stoermer, and Walther Borsche developing new methodologies for the construction of the cinnoline core. These early synthetic strategies, born out of the burgeoning field of organic chemistry, unlocked the potential for creating a diverse array of cinnoline derivatives, each with unique properties and potential applications.

G cluster_1880s 1880s: The Discovery cluster_late1800s_early1900s Late 19th & Early 20th Century: Foundational Syntheses 1883 1883: Victor von Richter discovers cinnoline through the cyclization of a diazotized o-aminoarylpropiolic acid. 1884 1884: Otto Widman reports a new synthesis of cinnoline derivatives. 1883->1884 Further Exploration 1909 1909: Richard Stoermer further develops the Widman synthesis, now known as the Widman-Stoermer synthesis. 1884->1909 Methodological Refinement Borsche Early 20th Century: Walther Borsche develops the Borsche synthesis of cinnolines. 1909->Borsche Neber_Bossel Early 20th Century: The Neber-Bossel synthesis for 3-hydroxycinnolines is established. 1909->Neber_Bossel

A timeline of the key discoveries in the early history of cinnoline chemistry.

Foundational Synthetic Methodologies

The early exploration of cinnoline chemistry was driven by the development of several key synthetic reactions. These methods, while classical, remain fundamental to understanding the reactivity of the cinnoline scaffold.

The Richter Cinnoline Synthesis

The reaction that started it all, the Richter synthesis, involves the diazotization of an o-aminoarylalkyne, which upon cyclization, yields a 4-hydroxycinnoline derivative. The parent cinnoline heterocycle can then be obtained through subsequent decarboxylation and reduction.

G start o-Aminoarylpropiolic Acid diazotization Diazotization (NaNO2, HCl) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization hydroxy_cinnoline 4-Hydroxycinnoline- 3-carboxylic Acid cyclization->hydroxy_cinnoline decarboxylation Decarboxylation (Heat) hydroxy_cinnoline->decarboxylation reduction Reductive Dehydroxylation decarboxylation->reduction cinnoline Cinnoline reduction->cinnoline

Workflow of the Richter Cinnoline Synthesis.
The Widman-Stoermer Synthesis

Developed by Otto Widman and later refined by Richard Stoermer, this method provides access to 4-substituted cinnolines. It involves the diazotization of an o-amino-α-alkylstyrene, followed by an intramolecular cyclization. The presence of an alkyl or aryl group at the α-position of the vinyl substituent is generally required for the reaction to proceed efficiently.

The Borsche-Herbert Synthesis

This method, contributed by Walther Borsche, involves the cyclization of arylhydrazones of α-keto esters or 1,2-diketones. It offers a versatile route to various substituted cinnolines.

The Neber-Bossel Synthesis

This classical method is specifically used for the preparation of 3-hydroxycinnolines. It proceeds via the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to a hydrazine, which then undergoes cyclization upon heating in acid.[1]

Quantitative Data of Cinnoline and its Derivatives

The utility of the cinnoline scaffold in various applications is dictated by the physicochemical and biological properties of its derivatives. The following tables summarize key quantitative data for the parent cinnoline molecule and selected derivatives.

Table 1: Physicochemical Properties of Cinnoline

PropertyValueReference
Molecular FormulaC₈H₆N₂[2]
Molar Mass130.15 g/mol [2]
Melting Point39 °C[2]
pKa2.64[3]
SolubilitySoluble in polar solvents like ethanol and methanol; poorly soluble in non-polar solvents like hexane.[4]

Table 2: Biological Activity of Selected Cinnoline Derivatives as PI3K Inhibitors

CompoundPI3K IsoformIC₅₀ (nM)Target Cell Line(s)Reference
Derivative 25Not specified264 (cellular IC₅₀)Human tumor cell lines[5]

Table 3: Antimicrobial Activity of Selected Cinnoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
CN-7E. coli12.5[6]
Compound 11M. tuberculosis H37Rv12.5[6]
Compound 12M. tuberculosis H37Rv12.5[6]

Experimental Protocols for Key Syntheses

For the purpose of reproducibility and further research, detailed experimental protocols for the foundational syntheses of cinnoline are provided below.

Protocol 1: Synthesis of Cinnoline via the Richter Synthesis

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid The initial step involves the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water to yield 4-hydroxycinnoline-3-carboxylic acid.[2]

Step 2: Decarboxylation to 4-Hydroxycinnoline The 4-hydroxycinnoline-3-carboxylic acid is heated to induce decarboxylation, yielding 4-hydroxycinnoline.

Step 3: Reductive Removal of the Hydroxyl Group to Yield Cinnoline The hydroxyl group of 4-hydroxycinnoline is reductively removed to afford the parent cinnoline heterocycle.[2] This can be achieved through various established reduction methods.

Protocol 2: The Widman-Stoermer Synthesis of 4-Methylcinnoline

This synthesis involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. The sodium nitrite is first converted to nitrous acid, which then forms dinitrogen trioxide, the reactive species for the diazotization. The reaction typically proceeds at room temperature.[7]

Protocol 3: The Neber-Bossel Synthesis of 3-Hydroxycinnoline

(2-Aminophenyl)hydroxyacetates are diazotized, and the resulting diazonium salt is reduced to form a hydrazine. This hydrazine intermediate then undergoes cyclization to 3-hydroxycinnoline upon boiling in hydrochloric acid.[1] For unsubstituted and 4-chloro-substituted starting materials, yields of 60% and 70% have been reported, respectively.[1]

Cinnoline Derivatives and Their Interaction with Signaling Pathways

The biological activities of many cinnoline derivatives stem from their ability to interact with and modulate key cellular signaling pathways. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing anti-cancer effects.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Cinnoline Cinnoline Inhibitors Cinnoline->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Conclusion

From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a privileged structure in the realm of organic and medicinal chemistry. The foundational synthetic routes developed by pioneers like Richter, Widman, Stoermer, and Borsche not only provided the initial access to this unique heterocycle but also laid the groundwork for the development of modern, more efficient synthetic methodologies. The rich biological activity profile of cinnoline derivatives, particularly as kinase inhibitors, continues to drive research efforts. A thorough understanding of the historical context, the classical synthetic protocols, and the molecular mechanisms of action is invaluable for today's researchers who continue to unlock the full potential of this remarkable heterocyclic system.

References

Spectroscopic and Experimental Data for 4-Amino-6-chlorocinnoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chlorocinnoline is a heterocyclic aromatic compound. Its structural similarity to other biologically active quinolines and cinnolines suggests its potential as a scaffold in medicinal chemistry. Comprehensive characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its structural elucidation and purity assessment.

Predicted Spectroscopic Data

While specific data for this compound is unavailable, the following tables outline the expected ranges and types of signals based on data from analogous structures like 4-amino-6-chloroquinoline and other substituted quinolines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.0 - 8.5m3HAromatic Protons
5.0 - 6.0br s2HAmino Protons (-NH₂)

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the electronic environment of the protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
110 - 160Aromatic and Heterocyclic Carbons

Note: Specific assignments require more detailed 2D NMR experiments.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (Amino group)
3100 - 3000Medium-WeakAromatic C-H stretching
1650 - 1500Medium-StrongC=C and C=N stretching (Aromatic/Heterocyclic rings)
1350 - 1250MediumC-N stretching
850 - 750StrongC-Cl stretching

Reference: General characteristic IR absorption frequencies.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+Molecular ion peak
[M+2]+Isotope peak due to ³⁷Cl
Other fragmentsFragmentation pattern corresponding to the loss of functional groups

Note: The molecular weight of this compound (C₈H₆ClN₃) is approximately 180.61 g/mol . The mass spectrum would show a characteristic M/M+2 isotopic pattern for a chlorine-containing compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a novel heterocyclic amine like this compound. These are based on common laboratory practices for similar compounds.

General Synthesis Workflow

A potential synthetic route to this compound could involve a multi-step process starting from a substituted aniline, followed by cyclization to form the cinnoline ring, and subsequent amination.

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound's identity and purity would be confirmed through a series of spectroscopic analyses.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the combined interpretation of data from various spectroscopic techniques. While specific experimental data for this compound is not currently available, the general principles and expected data outlined in this guide provide a solid foundation for researchers undertaking its synthesis and characterization. The workflows and protocols described are standard practices in the field of synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-Amino-6-chlorocinnoline, a heterocyclic amine of interest in pharmaceutical research. Due to the limited publicly available experimental data for this specific molecule, this guide presents generalized experimental protocols and data presentation formats based on established methods for similar compounds, such as its bromo-analog.

Core Physicochemical Properties

While specific experimental data for this compound is scarce, some fundamental properties can be identified.

PropertyDataSource
CAS Number 18259-66-0[1][2]
Synonyms 6-chlorocinnolin-4-amine, 4-Cinnolinamine, 6-chloro-[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

Recommended Experimental Protocol: Equilibrium Solubility Determination

This protocol is adapted from methodologies used for similar heterocyclic compounds.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Analysis: Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Anticipated Solubility Data Table
SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)
Water25NeutralData to be determined
PBS255.0Data to be determined
PBS257.4Data to be determined
Ethanol25N/AData to be determined
DMSO25N/AData to be determined
Water37NeutralData to be determined
PBS377.4Data to be determined

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability should be assessed in both solution and solid states.

Solution Stability

Objective: To evaluate the stability of this compound in solution under various conditions.[3]

Methodology:

  • Solution Preparation: Prepare solutions of the compound in relevant solvents at a known concentration.

  • Storage: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Solid-State Stability

Objective: To assess the stability of solid this compound under accelerated storage conditions, following ICH Q1A(R2) guidelines.[3]

Methodology:

  • Sample Storage: Store accurately weighed samples of the solid compound in controlled environmental chambers under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Withdraw samples at specified intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for appearance, purity (via a stability-indicating HPLC method), and the presence of degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.[3]

Stress ConditionTypical Experimental ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursFormation of impurities due to potential cleavage of the amino group or other acid-catalyzed reactions.[3]
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursDegradation may be more pronounced than in acidic conditions for some heterocyclic amines.[3]
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursN-oxides, hydroxylated derivatives, and other oxidized species.[3]
Thermal Stress Solid drug substance at 80°C for 48 hoursThermally induced degradation products.[3]
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.Photo-oxidation or rearrangement products.[3]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Equilibrium Solubility Determination A Add excess solid to solvent B Agitate at constant temperature A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC C->D

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Solution Stability Assessment E Prepare solution at known concentration F Store at various temperatures E->F G Withdraw aliquots at time points F->G H Analyze by stability-indicating HPLC G->H

Caption: Workflow for Solution Stability Assessment.

G cluster_2 Forced Degradation Study I Expose compound to stress conditions (Acid, Base, Oxidative, Thermal, Photo) J Analyze samples at time points I->J K Identify and quantify degradants J->K L Elucidate degradation pathways K->L

Caption: Workflow for Forced Degradation Studies.

Potential Applications and Research Context

While detailed biological data for this compound is not widely published, it is noted for its use in pharmacological research to investigate its properties in inhibiting enzymes or receptors associated with diseases like cancer or inflammation.[1] The cinnoline scaffold, a core component of this molecule, is a recognized privileged structure in medicinal chemistry, analogous to quinazolines and quinolines which are found in drugs with a wide range of therapeutic applications. These applications include roles as vasodilators, anti-inflammatory agents, and antitumor compounds.[4][5] The study of this compound is therefore relevant to the broader search for novel therapeutic agents.

References

The Therapeutic Potential of Substituted Cinnolines: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline nucleus, a bicyclic aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] Its structural similarity to other biologically active molecules like quinoline and isoquinoline has prompted extensive investigation into its derivatives for various therapeutic applications.[2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted cinnoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action.

Anticancer Activity

Cinnoline derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression like topoisomerases, receptor tyrosine kinases (RTKs), and tubulin.[1][3]

Mechanisms of Action

a) VEGFR-2 Kinase Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] The binding of VEGF to its receptor triggers a signaling cascade that promotes endothelial cell proliferation and migration.[5] Certain cinnoline derivatives function by inhibiting the kinase activity of VEGFR-2, thereby blocking this signaling pathway.[6] Although more commonly associated with the related quinoline scaffold, the inhibition of VEGFR-2 is a key strategy being explored for cinnoline-based compounds.[4][7]

G VEGFR-2 Signaling Pathway Inhibition by Cinnoline Derivatives VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->PLC Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation Promotes Cinnoline Substituted Cinnoline Derivative Cinnoline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by substituted cinnoline derivatives.

b) Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[8] Cinnoline derivatives have been designed as inhibitors of tubulin polymerization.[9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

G Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Cinnoline Substituted Cinnoline Derivative Cinnoline->Tubulin Binds to Cinnoline->Polymerization Inhibits

Caption: Disruption of microtubule formation by cinnoline-based tubulin inhibitors.

c) Other Anticancer Mechanisms:

Substituted cinnolines have also been investigated as inhibitors of other crucial cancer targets:

  • Topoisomerase I (TOP1): Certain dibenzo[c,h]cinnolines act as non-camptothecin inhibitors of TOP1, an enzyme that relaxes DNA supercoils during replication and transcription.[1] Some of these derivatives exhibit IC50 values in the sub-5-nanomolar range.[3]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is often overexpressed in various cancers.[1] 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed as potent c-Met inhibitors.[1][12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative cinnoline derivatives against various human cancer cell lines.

Compound ClassTarget Cell Line(s)Activity TypeReported Value (µM)Reference(s)
Dihydrobenzo[h]cinnoline-5,6-dione derivativesKB, Hep-G2IC50< 5.0[1]
Dihydrobenzo[h]cinnoline (4-NO2C6H4 subst.)KB, Hep-G2IC500.56, 0.77[1]
Isoquino[4,3-c]cinnolin-12-one derivativesVariousIC50< 0.005 (sub-5-nm)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

G MTT Assay Experimental Workflow A 1. Seed cancer cells in a 96-well plate and incubate B 2. Treat cells with varying concentrations of cinnoline derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate until formazan crystals form (2-4 hours) D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test cinnoline derivatives are prepared in DMSO and serially diluted with culture medium. The medium from the wells is aspirated, and 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM) is added. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity

Substituted cinnolines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][13] The nature and position of substituents on the cinnoline ring significantly influence their potency.[1]

Structure-Activity Relationship
  • Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, to the cinnoline scaffold has been shown to increase antibacterial and anti-inflammatory activity.[2][14][15][16]

  • Electron-withdrawing vs. Electron-donating Groups: Electron-withdrawing groups on the phenyl moiety tend to enhance antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1]

  • Fused Heterocycles: Condensing other heterocyclic rings, such as pyrazole or imidazole, with the cinnoline core can yield compounds with potent and sometimes dual antimicrobial and anti-inflammatory properties.[1][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeTarget Microorganism(s)Activity TypeReported Value (µg/mL)Reference(s)
Cinnoline derivativesM. tuberculosis H37RvMIC12.5 to >100[17]
Compound CN-7E. coliMIC12.5[17]
Quinolone-coupled hybridGram-positive & Gram-negative strainsMIC0.125 - 8.0[18][19]
Quinoline-2-one derivativeMethicillin-resistant S. aureus (MRSA)MIC0.75[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test cinnoline compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory and CNS Activities

Anti-inflammatory Activity

Cinnoline derivatives, particularly those fused with a pyrazoline ring, have exhibited significant anti-inflammatory properties.[1][21] The presence of electron-donating groups on an attached benzoyl ring can enhance this activity.[1] A key mechanism for some derivatives is the inhibition of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory processes.[1]

Central Nervous System (CNS) Activity

Certain cinnoline derivatives have been explored for their potential in treating CNS disorders.

  • Anxiolytic Activity: The cinnoline scaffold is present in compounds with potential anxiolytic properties.[1]

  • Sedative and Anticonvulsant Activity: Some hexahydrocinnoline derivatives have been reported to possess sedative and anticonvulsant effects.[2]

  • PDE10A Inhibition: Cinnoline analogs have been identified as inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain.[3] Inhibition of PDE10A is a therapeutic strategy for CNS diseases like schizophrenia. One such derivative showed an IC50 of 590 nM.[3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Methodology:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test cinnoline derivative (e.g., at a dose of 50 mg/kg) or a standard drug (e.g., celecoxib, 20 mg/kg) is administered orally or intraperitoneally. A control group receives only the vehicle.[1]

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the control group.

Conclusion

The cinnoline scaffold represents a versatile and promising framework for the development of novel therapeutic agents.[1][13] The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, are highly dependent on the nature and position of substituents around the core ring system.[2] The data and protocols presented in this guide highlight the extensive research in the field and underscore the potential for substituted cinnolines to yield lead compounds for treating a wide range of human diseases. Further investigation into structure-activity relationships, mechanisms of action, and pharmacokinetic properties is warranted to advance these promising compounds toward clinical applications.

References

4-Amino-6-chlorocinnoline: A Technical Guide to a Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-chlorocinnoline, a heterocyclic compound belonging to the cinnoline class of molecules. While research on this specific derivative is nascent, this document consolidates the available information and extrapolates potential applications based on the well-documented biological activities of the broader cinnoline and structurally related 4-aminoquinoline families. This guide covers the synthesis, physicochemical properties, and potential pharmacological applications of this compound, alongside detailed experimental protocols and data on related compounds to facilitate future research and drug discovery efforts.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, is recognized as a "privileged" scaffold in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3][4][5] The cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives have been explored for various therapeutic applications.[6] this compound is a specific derivative that holds potential for investigation as a bioactive agent, particularly in the fields of oncology and inflammation.[7]

Physicochemical Properties of this compound

Limited information is currently available for this compound. The known physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 18259-66-0[7]
Molecular Formula C₈H₆ClN₃[7]
Molecular Weight 179.61 g/mol [7]
Appearance Not specified
Solubility Not specified
Storage Room temperature, dry[7]

Synthesis of Cinnoline Derivatives

G cluster_0 General Synthesis of Cinnoline Core Substituted Aniline Substituted Aniline Diazotization (NaNO2, HCl) Diazotization (NaNO2, HCl) Substituted Aniline->Diazotization (NaNO2, HCl) Arenediazonium Salt Arenediazonium Salt Diazotization (NaNO2, HCl)->Arenediazonium Salt Intramolecular Cyclization Intramolecular Cyclization Arenediazonium Salt->Intramolecular Cyclization Cinnoline Derivative Cinnoline Derivative Intramolecular Cyclization->Cinnoline Derivative

A generalized workflow for the synthesis of the cinnoline scaffold.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related cinnoline and 4-aminoquinoline derivatives, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 4-aminoquinoline and 4-aminoquinazoline derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases.[8][9][10] The 4-amino group is a key pharmacophore in these interactions. It is plausible that this compound could exhibit similar inhibitory effects on cancer-related signaling pathways.

Anti-inflammatory and Analgesic Activity

Cinnoline derivatives have been reported to possess anti-inflammatory and analgesic properties.[3][4] For instance, certain derivatives have shown significant inhibition of inflammation in carrageenan-induced rat paw edema models.[6]

Antimicrobial Activity

The cinnoline scaffold is also associated with antibacterial and antifungal activities.[1][2] Halogenated derivatives, particularly those with chloro substitutions, have been noted for their potent antimicrobial effects.[4]

Quantitative Data for Structurally Related Compounds

No specific quantitative biological data for this compound has been found in the reviewed literature. However, data from related compounds can provide a benchmark for future studies.

Table 1: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

CompoundCell LineGI₅₀ (μM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35[11]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[11]

Table 2: Antibacterial Activity of Novel Cinnoline Derivatives

CompoundOrganismMIC (μg/mL)Reference
Compound 7E. coli12.5[12]
Compound 11E. coli12.5[12]

Experimental Protocols

The following are generalized protocols based on methodologies reported for cinnoline and 4-aminoquinoline derivatives, which can be adapted for the study of this compound.

General Synthesis of a 4-Aminocinnoline Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Diazotization: Dissolve the appropriately substituted o-aminophenyl starting material in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Cyclization: In a separate flask, prepare a solution of a suitable cyclization partner (e.g., a compound with an active methylene group) in an appropriate solvent. Slowly add the cold diazonium salt solution to this flask with vigorous stirring. The reaction may be heated or catalyzed as required to facilitate intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired cinnoline derivative.

  • Amination: The introduction of the 4-amino group can be achieved via nucleophilic aromatic substitution of a suitable precursor, such as a 4-chlorocinnoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of this compound.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.

Potential Signaling Pathways for Investigation

Given the anticancer activity of structurally similar compounds, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

G cluster_1 Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt)->Cell Proliferation & Survival Apoptosis Apoptosis Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt)->Apoptosis Inhibition

A hypothetical signaling pathway potentially targeted by this compound.

Conclusion and Future Directions

This compound represents a novel heterocyclic compound with significant potential for drug discovery, stemming from the well-established biological activities of the cinnoline and 4-aminoquinoline scaffolds. While specific data on this compound is currently limited, this guide provides a foundational framework for its further investigation.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for this compound.

  • Conducting comprehensive in vitro screening to evaluate its anticancer, anti-inflammatory, and antimicrobial activities.

  • Elucidating its mechanism of action and identifying specific molecular targets.

  • Performing structure-activity relationship (SAR) studies to design more potent and selective derivatives.

The exploration of this compound and its analogues could lead to the development of novel therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-6-chlorocinnoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed methodologies for the synthesis of 4-amino-6-chlorocinnoline derivatives, a promising scaffold in medicinal chemistry. Cinnoline and its analogues have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors for cancer therapy. These notes also include protocols for in vitro biological evaluation and a discussion of the relevant signaling pathways.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process starting from the commercially available 6-chlorocinnolin-4(1H)-one. The general synthetic scheme involves the chlorination of the cinnolinone precursor followed by a nucleophilic aromatic substitution with an appropriate amine.

1.1. Synthesis of 4,6-Dichlorocinnoline (Intermediate 2)

This protocol describes the conversion of 6-chlorocinnolin-4(1H)-one to 4,6-dichlorocinnoline. The chlorination is a critical step, rendering the C4 position highly susceptible to nucleophilic attack.

  • Materials:

    • 6-Chlorocinnolin-4(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10-15 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene (anhydrous)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorocinnolin-4(1H)-one (1.0 eq) and phosphorus oxychloride (10-15 eq).

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4,6-dichlorocinnoline.

1.2. Synthesis of this compound Derivatives (General Protocol)

This protocol outlines the nucleophilic aromatic substitution (SNAr) of 4,6-dichlorocinnoline with various primary or secondary amines to yield the target this compound derivatives. The chlorine atom at the C4 position is significantly more reactive than the one at the C6 position, allowing for selective substitution.

  • Materials:

    • 4,6-Dichlorocinnoline (1.0 eq)

    • Desired amine (primary or secondary) (1.1-1.5 eq)

    • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

    • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, 2.0 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4,6-dichlorocinnoline (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add the desired amine (1.1-1.5 eq). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like TEA or DIPEA (2.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 6-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired this compound derivative.

Data Presentation: Biological Activity

While specific IC₅₀ values for this compound derivatives are not widely published, the structurally related 4-aminoquinoline and 4-aminoquinazoline scaffolds are well-established as potent kinase inhibitors. The following tables provide a summary of the inhibitory activities of these related compounds against key cancer-related kinases, suggesting the potential of the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Representative 4-Amino-Substituted Heterocycles

Compound ScaffoldKinase TargetIC₅₀ (nM)Reference Compound
4-AminoquinazolineEGFR13.6Compound 6b[1]
4-AminoquinazolineEGFR0.05 - 0.1Compounds 1i and 1j[2]
4-AminoquinazolineVEGFR-260.27Compound 8h[3]
4-AminoquinolineRIPK25.1Compound 14
Cinnoline DerivativePI3Kα13.6-

Experimental Protocols for Biological Evaluation

3.1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of the synthesized this compound derivatives against a target kinase, such as EGFR, VEGFR-2, or PI3K.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • Synthesized compounds (dissolved in DMSO)

    • Positive control inhibitor

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and DMSO as a negative control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Cell-Based Proliferation Assay

This protocol is used to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

    • Cell culture medium and supplements

    • Synthesized compounds (dissolved in DMSO)

    • Positive control (e.g., a known anticancer drug)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds. Include a positive control and a DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Signaling Pathways and Visualizations

This compound derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Based on the activity of structurally similar compounds, the primary targets are likely receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as intracellular kinases like PI3K.

4.1. EGFR and VEGFR Signaling Pathways

EGFR and VEGFR are RTKs that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways. Inhibition of these receptors by small molecules can block these pro-survival signals.

EGFR_VEGFR_Signaling Ligand_EGF EGF/TGF-α EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR VEGFR Ligand_VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->PI3K

Caption: EGFR and VEGFR signaling pathways and potential inhibition points.

4.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Cinnoline derivatives have been identified as potential PI3K inhibitors.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition.

4.3. Experimental Workflow for Synthesis and Evaluation

The overall process from synthesis to biological evaluation follows a logical progression to identify and characterize novel drug candidates.

Experimental_Workflow Start Start: 6-Chlorocinnolin-4(1H)-one Step1 Chlorination (POCl₃) Start->Step1 Intermediate 4,6-Dichlorocinnoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine) Intermediate->Step2 Product This compound Derivatives Step2->Product BioEval Biological Evaluation Product->BioEval KinaseAssay In Vitro Kinase Assay (IC₅₀) BioEval->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI₅₀) BioEval->CellAssay LeadOpt Lead Optimization KinaseAssay->LeadOpt CellAssay->LeadOpt

Caption: Workflow from synthesis to lead optimization.

References

Application Notes and Protocols for Cinnoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "4-Amino-6-chlorocinnoline" did not yield specific results in cancer cell line studies. This document provides a summary of the anticancer activities of other cinnoline derivatives based on available research.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including promising antitumor effects. This document details the application of several classes of cinnoline derivatives in cancer cell line studies, providing quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of their putative mechanisms of action. The information presented here is intended to guide researchers, scientists, and drug development professionals in exploring the potential of cinnoline-based compounds as novel anticancer agents.

I. Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

A series of novel dihydrobenzo[h]cinnoline-5,6-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. One of the most promising compounds in this series is a derivative featuring a 4-nitrophenyl substituent, which has demonstrated potent anticancer activity.[1]

Data Presentation

Table 1: Cytotoxic Activity of a Dihydrobenzo[h]cinnoline-5,6-dione Derivative [1]

CompoundCancer Cell LineIC50 (µM)
Dihydrobenzo[h]cinnoline-5,6-dione with 4-nitrophenyl substituentKB (Human epidermoid carcinoma)0.56
Hep-G2 (Human hepatocellular carcinoma)0.77
Doxorubicin (Reference)KB0.12
Hep-G21.68 - 12.18
Cisplatin (Reference)KB0.5 - 20.96
Hep-G24.32 - 25.5
Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity [2]

This protocol is used to determine the cytotoxic effects of the dihydrobenzo[h]cinnoline-5,6-dione derivatives.

  • Cell Plating: Seed cancer cells (e.g., KB, Hep-G2) into 96-well plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time, in a final volume of 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell incubation, add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Visualization

experimental_workflow_srb cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add cinnoline derivatives incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 fixation Fix cells with TCA incubation2->fixation wash1 Wash with water fixation->wash1 staining Stain with SRB wash1->staining wash2 Wash with acetic acid staining->wash2 solubilization Solubilize dye with Tris base wash2->solubilization read_plate Measure absorbance at 510 nm solubilization->read_plate

Experimental workflow for the Sulforhodamine B (SRB) assay.

II. 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives

Derivatives of the novel ring system 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline have demonstrated potent antiproliferative activity against a broad panel of human cancer cell lines, with particular efficacy against leukemia cells.[3][4] The mechanism of action of these compounds involves the induction of apoptosis and inhibition of topoisomerase I.[3][4]

Data Presentation

Table 2: Antiproliferative Activity of 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives against Leukemia Cell Lines [3][4]

Compound ClassCancer Cell SubpanelGI50 Range (µM)
11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline DerivativesLeukemia0.0090 - 0.73
Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is used to quantify apoptosis induced by 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Live cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Visualization

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug 11H-Pyrido[3′,2′:4,5]pyrrolo [3,2-c]cinnoline Derivative topoI Topoisomerase I Inhibition drug->topoI dna_damage DNA Damage topoI->dna_damage g2m_arrest G2/M Cell Cycle Arrest dna_damage->g2m_arrest mito_depol Mitochondrial Depolarization dna_damage->mito_depol ros ROS Generation mito_depol->ros caspase_activation Caspase-8, -9, -3 Activation mito_depol->caspase_activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed mechanism of action for 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines.

III. Cinnoline Derivatives as PI3K Inhibitors

A series of cinnoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key enzymes in a signaling pathway frequently dysregulated in cancer. One notable compound from this series exhibited significant inhibitory activity against PI3Ks and antiproliferative effects in several human tumor cell lines.[5][6]

Data Presentation

Table 3: Antiproliferative Activity of a Cinnoline-based PI3K Inhibitor [6]

CompoundCancer Cell LineIC50 (µM)
Cinnoline PI3K Inhibitor (Compound 25)Human Tumor Cell Line 10.264
Human Tumor Cell Line 22.04
Human Tumor Cell Line 31.14
Experimental Protocols

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is used to assess the inhibitory effect of cinnoline derivatives on the PI3K/Akt signaling pathway.

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with the cinnoline PI3K inhibitor at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, p70S6K) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualization

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip2 PIP2 pip3 PIP3 akt Akt pip3->akt activates pi3k->pip3 mtor mTOR akt->mtor activates p70s6k p70S6K mtor->p70s6k activates proliferation Cell Proliferation, Survival p70s6k->proliferation cinnoline Cinnoline PI3K Inhibitor cinnoline->pi3k inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a cinnoline derivative.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential application of 4-Amino-6-chlorocinnoline as an inhibitor of inflammation-related enzymes. While specific inhibitory data for this compound is not extensively available in the public domain, this document outlines detailed protocols for evaluating its efficacy against key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). The methodologies are based on established and widely used in vitro assays. Furthermore, this document presents a framework for data analysis and visualization of the potential mechanism of action.

Introduction to Inflammation and Enzyme Inhibition

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory process is the production of lipid mediators derived from arachidonic acid. The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) are central to this pathway. COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, while LOX enzymes are responsible for the production of leukotrienes.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[2] Therefore, selective inhibition of COX-2 and 5-LOX is a key strategy in the development of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[3]

The 4-amino-substituted chloro-heterocyclic scaffold is present in a variety of biologically active molecules with demonstrated anti-inflammatory, antimalarial, and anticancer properties.[4][5][6] Given its structural features, this compound is a candidate for investigation as a potential inhibitor of these key inflammatory enzymes.

Quantitative Data Presentation (Hypothetical)

The following tables present a hypothetical data summary for the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: In Vitro Inhibitory Activity of this compound against COX Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.819
Celecoxib (Control)100.05200
Indomethacin (Control)0.11.50.07

Table 2: In Vitro Inhibitory Activity of this compound against 5-LOX Enzyme

Compound5-LOX IC₅₀ (µM)
This compound5.4
Zileuton (Control)1.2

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to determine the peroxidase activity of COX enzymes.[2][7][8]

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 1 µL COX Probe working solution

    • 2 µL COX Cofactor working solution

    • 10 µL of this compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

  • Enzyme Addition: Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. Note that most inhibitors exhibit time-dependent inhibition, so incubation times may need optimization.[9]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC₅₀ value can be determined by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This protocol measures the ability of a compound to inhibit the conversion of linoleic acid to hydroperoxy-octadecadienoate by 5-LOX, which can be monitored by the change in absorbance at 234 nm.[10][11][12]

Materials:

  • Soybean Lipoxygenase (5-LOX)

  • 0.2 M Borate Buffer (pH 9.0)

  • Linoleic acid sodium salt solution (substrate)

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., Zileuton)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a UV cuvette, prepare the reaction mixture containing 840 µL of 0.2 M borate buffer (pH 9.0) and 100 µL of an aqueous solution of lipoxygenase (e.g., 1500 U/mL).

  • Inhibitor Addition: Add 10 µL of this compound at various concentrations or the control inhibitor to the reaction mixture. For the control reaction, add 10 µL of DMSO.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 25 °C.

  • Reaction Initiation: Start the reaction by adding 50 µL of the linoleic acid sodium salt solution (e.g., 2 mM).

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 100 seconds.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition is calculated as: (1 - (Rate of inhibited reaction / Rate of uninhibited reaction)) * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Arachidonic_Acid_Cascade cluster_enzymes Key Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins COX-1, COX-2 Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes 5-LOX Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2 Phospholipase A2 COX1_2 COX-1, COX-2 LOX 5-LOX Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX1_2 Inhibits Inhibitor->LOX Inhibits

Caption: Arachidonic acid cascade and potential inhibition points.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis (this compound) Primary_Screen Primary Screening: In Vitro Enzyme Assays Start->Primary_Screen COX_Assay COX-1/COX-2 Inhibition Assay Primary_Screen->COX_Assay LOX_Assay 5-LOX Inhibition Assay Primary_Screen->LOX_Assay Data_Analysis Data Analysis: IC₅₀ Determination COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Selectivity Assess Selectivity (COX-2 vs COX-1) Data_Analysis->Selectivity Hit_Validation Hit Validation: Cell-based Assays Selectivity->Hit_Validation If potent and selective End End Selectivity->End If not promising Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Lead_Optimization->End

Caption: Workflow for evaluating enzyme inhibitors.

Disclaimer: The quantitative data presented in this document for this compound is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to accurately assess the inhibitory potential of this compound. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions.

References

Application Notes for High-Throughput Screening with 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening with "4-Amino-6-chlorocinnoline"

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound with potential applications in drug discovery, particularly as a kinase inhibitor. Its structural similarity to other known kinase inhibitors, such as 4-aminoquinolines and 4-aminoquinazolines, suggests its potential to modulate the activity of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[1][2][3] High-throughput screening (HTS) methodologies enable the rapid evaluation of large compound libraries to identify potent and selective modulators of specific biological targets.[4][5] This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns targeting protein kinases.

Principle of Kinase Inhibition Screening

The primary application of this compound in HTS is the identification of novel kinase inhibitors. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. HTS assays for kinase inhibitors are designed to measure the extent of this phosphorylation reaction in the presence of test compounds. A decrease in phosphorylation indicates inhibition of the kinase by the compound. Various detection technologies can be employed, including fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which is a common and robust method for HTS.[6]

Applications

  • Primary Screening: Rapidly screen large compound libraries to identify initial "hit" compounds that inhibit a target kinase of interest.

  • Secondary Screening and Hit-to-Lead Optimization: Characterize the potency and selectivity of primary hits through dose-response studies and screening against a panel of related kinases.

  • Mechanism of Action Studies: Elucidate how lead compounds inhibit the kinase, for example, by competing with ATP or the substrate.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative HTS campaign involving this compound and its analogs against a target kinase.

Table 1: Primary High-Throughput Screening Results

Compound IDCompound NameConcentration (µM)% InhibitionHit (Yes/No)
ACC-001This compound1085.2Yes
ACC-002Analog 21012.5No
ACC-003Analog 31092.1Yes
ACC-004Analog 4105.8No

Table 2: Dose-Response Analysis of Primary Hits

Compound IDCompound NameIC50 (nM)
ACC-001This compound75.3
ACC-003Analog 322.8

Table 3: Kinase Selectivity Profile of Lead Compound (ACC-003)

Kinase Target% Inhibition at 1 µM
Target Kinase95.1
Kinase A15.2
Kinase B8.9
Kinase C45.6

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using TR-FRET

This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for HTS.[6]

Materials:

  • Target Kinase (recombinant)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds dissolved in DMSO

  • Detection Reagents:

    • Terbium-labeled anti-phospho-specific antibody

    • Streptavidin-conjugated XL665

  • 384-well assay plates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dispensing: Dispense test compounds and controls (e.g., a known inhibitor and DMSO as a negative control) into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and the biotinylated peptide substrate in assay buffer.

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Prepare a solution of ATP in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable buffer.

    • Stop the kinase reaction by adding the detection mix to each well.

    • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Mandatory Visualizations

G cluster_0 Primary HTS cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization cluster_3 In Vivo Studies Library Compound Library PrimaryScreen Single-Concentration Screening Library->PrimaryScreen Hits Primary Hits PrimaryScreen->Hits DoseResponse IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Selectivity Kinase Selectivity Profiling ConfirmedHits->Selectivity SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR Lead Lead Compound Selectivity->Lead SAR->Lead InVivo Animal Models Lead->InVivo

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

G cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Mechanism Kinase Kinase Kinase_ATP Kinase-ATP Complex Kinase->Kinase_ATP Binds ATP ATP ATP->Kinase_ATP Substrate Substrate Protein Kinase_Substrate Kinase-ATP-Substrate Complex Substrate->Kinase_Substrate Kinase_ATP->Kinase_Substrate Kinase_Substrate->Kinase Catalysis Phospho_Substrate Phosphorylated Substrate Kinase_Substrate->Phospho_Substrate ADP ADP Kinase_Substrate->ADP Inhibitor This compound Inhibitor->Kinase_ATP Inhibits Binding

Caption: Mechanism of Action of this compound as an ATP-Competitive Kinase Inhibitor.

References

Application Notes & Protocols for the Quantification of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chlorocinnoline is a heterocyclic organic compound with potential applications in pharmaceutical research and development.[1] As an intermediate in the synthesis of bioactive molecules, it is investigated for its potential in treating various diseases, including cancer and inflammatory conditions.[1][2] Cinnoline derivatives, as a class, have demonstrated a wide range of pharmacological activities such as antibacterial, antifungal, antimalarial, and anti-inflammatory effects.[2][3] Given its potential therapeutic importance, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantification of this compound. This technique is well-suited for the separation and quantification of aromatic amines and is widely available in analytical laboratories.

Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Rationale for Method Selection

  • C18 Column: A C18 column is a versatile and commonly used stationary phase that provides good retention and separation for moderately polar to nonpolar compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reverse-phase chromatography, offering good solubility for the analyte and compatibility with UV detection. The addition of TFA helps to improve peak shape by suppressing the ionization of the amino group.

  • UV Detection: The aromatic nature of the cinnoline ring system suggests strong UV absorbance, making UV detection a sensitive and straightforward method for quantification. The wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocols

1. Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a calibrated volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

2. Working Standard Solution Preparation

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

3. Sample Preparation (for in vitro assays)

  • For analysis of this compound in an in vitro assay medium (e.g., cell lysate, buffer), perform a protein precipitation step.

  • To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the prepared samples.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of the proposed HPLC method.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (% RSD) < 2.0%≤ 15%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Standard Stock Preparation working Working Standard Preparation stock->working hplc HPLC Analysis working->hplc sample Sample Preparation sample->hplc data Data Acquisition hplc->data cal Calibration Curve Construction data->cal quant Sample Quantification cal->quant

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway Inhibition

Given that cinnoline derivatives are explored for their anti-inflammatory and anti-cancer properties, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the NF-κB pathway, which is often dysregulated in these conditions.

signaling_pathway cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus gene Gene Transcription (Inflammatory Cytokines) nucleus->gene activates compound This compound compound->ikb_kinase Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound. The method is straightforward, utilizes common laboratory equipment, and demonstrates good performance in terms of linearity, accuracy, and precision. These application notes and protocols should serve as a valuable resource for researchers and scientists involved in the development and evaluation of this compound and related compounds.

References

Application Notes and Protocols for 4-Amino-6-chlorocinnoline in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of 4-Amino-6-chlorocinnoline, a member of the cinnoline class of heterocyclic compounds. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document outlines detailed protocols for evaluating the biological activity of this compound in various in vitro settings and provides a putative mechanism of action.

Potential Biological Activities

While specific data for this compound is limited in publicly available literature, the biological activities of structurally related cinnoline and 4-aminoquinoline derivatives suggest its potential in several therapeutic areas:

  • Anticancer Activity: Cinnoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and receptor tyrosine kinase pathways.[1][2]

  • Antimicrobial Activity: The 4-aminoquinoline scaffold, structurally related to 4-aminocinnoline, is a well-established pharmacophore in antimicrobial drug discovery.[1] Cinnoline derivatives have also been reported to possess antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: Certain 4-aminocinnoline derivatives have been investigated for their anti-inflammatory properties.[1]

Data Presentation: In Vitro Activity of Related Cinnoline and 4-Aminoquinoline Derivatives

The following tables summarize the in vitro biological activity of selected cinnoline and 4-aminoquinoline derivatives from scientific literature, which can serve as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Related Amino-Cinnoline/Quinoline Derivatives

Compound ClassTarget Cell LineIC50 / GI50 (µM)Reference
4-aminoquinazoline derivativesHCT-116-[2]
4-aminoquinoline derivativesMDA-MB-4688.73[3]
4-aminoquinoline derivativesMCF-711.01[3]
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4681.41 - 13.29[4]
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-71.98 - 15.36[4]

Table 2: Antibacterial Activity of Related Cinnoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Substituted cinnoline sulphonamide derivativesP. aeruginosa-[5]
Substituted cinnoline sulphonamide derivativesE. coli-[5]
Substituted cinnoline sulphonamide derivativesB. subtilis-[5]
Substituted cinnoline sulphonamide derivativesS. aureus-[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and MDA-MB-468 (human breast adenocarcinoma).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme of interest (e.g., a kinase).

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer (optimal for the enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well plates or cuvettes

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reagent Preparation: Prepare all solutions (enzyme, substrate, compound) in the assay buffer.

  • Pre-incubation: Add the enzyme and different concentrations of this compound to the wells of a 96-well plate. Allow a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or other appropriate signal over time.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Putative Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for this compound, targeting key signaling pathways often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Putative inhibition of the EGFR/PI3K/Akt signaling pathway by this compound.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the workflow for determining the cytotoxic effect of this compound on cancer cells.

Experimental_Workflow Start Start Step1 Seed cancer cells in 96-well plate Start->Step1 Step2 Treat cells with This compound (various concentrations) Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Solubilize formazan crystals with DMSO Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 Step8 Calculate IC50 value Step7->Step8 End End Step8->End

Caption: Workflow for a cell-based cytotoxicity assay.

References

Application Notes and Protocols: 4-Amino-6-chlorocinnoline and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific data specifically on "4-Amino-6-chlorocinnoline" is limited. Therefore, these application notes and protocols are based on the closely related and well-documented heterocyclic scaffolds, 4-Amino-6-chloroquinoline and 4-Aminoquinazoline . These compounds share significant structural similarities and are considered representative of the potential applications of this compound in medicinal chemistry.

Introduction

Halogenated 4-amino heterocyclic compounds are a cornerstone in medicinal chemistry, serving as privileged scaffolds for the development of therapeutic agents. This compound, along with its quinoline and quinazoline analogs, possesses a unique electronic and structural framework that allows for diverse chemical modifications to modulate biological activity. These scaffolds are key intermediates in the synthesis of molecules targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] Their primary mechanism of action often involves inhibition of critical enzymes, such as protein kinases, which are pivotal in cellular signaling pathways.

Key Applications in Medicinal Chemistry

The 4-amino-6-chloro-substituted heterocyclic scaffold is a versatile starting point for the development of various therapeutic agents:

  • Anticancer Agents: Derivatives of these scaffolds have shown significant potential as anticancer drugs, particularly as kinase inhibitors.[1] They are being investigated for the treatment of various cancers, including breast, lung, and colon cancer.

  • Antimalarial Drugs: The 4-aminoquinoline core is famously present in chloroquine, a widely used antimalarial drug.[2] Research is ongoing to develop new derivatives that are effective against resistant strains of Plasmodium falciparum.

  • Antimicrobial Agents: These compounds have demonstrated potential as antimicrobial agents for developing treatments against bacterial infections.[1]

  • Anti-inflammatory Agents: The 4-aminoquinoline scaffold is found in anti-inflammatory drugs like antrafenine and glafenine.[3]

  • Leishmanicidal Agents: 4-Aminoquinolines are being explored for the design of potent and selective agents against Leishmania parasites.

Quantitative Data: Biological Activity of Representative Analogs

The following tables summarize the biological activity of representative 4-aminoquinoline and 4-aminoquinazoline derivatives.

Table 1: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

Compound IDModification on 4-Aminoquinoline ScaffoldCell LineGI50 (µM)
CQ Chloroquine (Reference)MDA-MB-46824.36
CQ Chloroquine (Reference)MCF-720.72
4 N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-46811.01
4 N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-751.57
3 butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468>10
3 butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7~12

Data extracted from a study on the in vitro cytotoxicity of synthesized 4-aminoquinoline derivatives.[4]

Table 2: Antimalarial Activity of Potent 4-Aminoquinoline Analogs

Compound IDIC50 (nM) against P. falciparum W2 (CQ-resistant)
Chloroquine (CQ) 382
18 5.6
4 17.3

IC50 values represent the concentration required to inhibit 50% of parasite growth.[5]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes the synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives via aromatic nucleophilic substitution.[4]

Materials:

  • 7-substituted-4-chloro-quinoline (2.5 mmol)

  • N,N-dimethyl-ethane-1,2-diamine (5 mmol)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.

  • The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring.

  • After cooling to room temperature, the mixture is taken up in dichloromethane.

  • The organic layer is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • The purified product is characterized by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB468)

  • RPMI 1640 medium with 10% fetal bovine serum

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The synthesized compounds are serially diluted to various concentrations.

  • The cells are treated with the compounds for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • The GI50 (Growth Inhibition 50%) values are calculated from the dose-response curves.

Visualizations

Signaling Pathway

G Representative Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-aminoquinazoline derivative.

Experimental Workflow

G General Experimental Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Further Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., Cytotoxicity Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 4-Amino-6-chlorocinnoline is not well-documented in readily available scientific literature. The following troubleshooting guide, experimental protocols, and data are based on established synthetic methodologies for cinnoline derivatives and related heterocyclic compounds.[1][2][3][4] This information is intended to provide a foundational framework for researchers and should be adapted and optimized as needed.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses potential issues in a plausible synthetic route to this compound, outlined in the workflow diagram below. The proposed synthesis involves three main stages:

  • Borsche-Herbert Synthesis of 6-chloro-4-hydroxycinnoline.[4]

  • Chlorination of the 4-hydroxyl group to yield 4,6-dichlorocinnoline.[5]

  • Selective Amination at the C4 position to yield the target compound, this compound.

Stage 1: Borsche-Herbert Synthesis of 6-Chloro-4-hydroxycinnoline

Q1: My Borsche-Herbert cyclization yield is very low. What are the common causes?

A1: Low yields in the Borsche-Herbert synthesis can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[4] Higher temperatures can lead to the decomposition of the diazonium salt. The slow, dropwise addition of the nitrite solution is crucial.

  • Purity of Starting Material: The starting material, 2-amino-5-chlorophenyl methyl ketone, must be pure. Impurities can interfere with the diazotization and subsequent cyclization.

  • Acid Concentration: The concentration of the mineral acid (e.g., HCl) is critical for the stability of the diazonium salt and for catalyzing the cyclization. Ensure the correct concentration and stoichiometry are used as per established protocols for similar substrates.[4]

  • Reaction Time: The cyclization step, which occurs after the formation of the diazonium salt, may require several hours at room temperature.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am getting a complex mixture of products instead of the desired 6-chloro-4-hydroxycinnoline. How can I improve selectivity?

A2: A complex product mixture often points to side reactions.

  • Control of Diazotization: As mentioned, precise temperature control is key to preventing the diazonium salt from undergoing undesired reactions.

  • Removal of Excess Nitrous Acid: After diazotization, any remaining nitrous acid can lead to side reactions. It is good practice to add a small amount of a nitrous acid scavenger, such as sulfamic acid or urea, until the evolution of gas ceases.[2]

Stage 2: Chlorination of 6-Chloro-4-hydroxycinnoline

Q3: The conversion of the 4-hydroxyl group to a chloride using POCl₃ is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete chlorination is a common issue.

  • Reaction Temperature and Time: These reactions often require heating under reflux. Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC, quenching a small aliquot and checking for the disappearance of the starting material.

  • Excess Reagent: Using a larger excess of phosphoryl chloride (POCl₃) can help drive the equilibrium towards the product.[5] Sometimes, the addition of a catalytic amount of a tertiary amine, like N,N-dimethylaniline, can accelerate the reaction.

  • Anhydrous Conditions: The presence of water will hydrolyze POCl₃ and can revert the product back to the starting material. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Stage 3: Selective Amination of 4,6-Dichlorocinnoline

Q4: During the amination of 4,6-dichlorocinnoline, I am getting disubstitution (amination at both C4 and C6). How can I achieve selective amination at the C4 position?

A4: The chlorine at the C4 position of a cinnoline ring is generally more activated towards nucleophilic aromatic substitution (SNAr) than a chlorine at the C6 position due to the electronic influence of the pyridazine nitrogens. However, forcing conditions can lead to a loss of selectivity.

  • Temperature Control: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above and only increase the temperature if the reaction is too slow.

  • Stoichiometry: Use a controlled amount of the aminating agent (e.g., one equivalent of ammonia or an amine). Using a large excess can promote disubstitution.

  • Solvent Choice: The choice of solvent can influence reactivity. Polar aprotic solvents like DMSO or DMF are common, but alcohols like ethanol or isopropanol can also be used and may offer better selectivity in some cases.

Q5: The yield of my amination reaction is poor, and I recover a lot of unreacted 4,6-dichlorocinnoline. How can I improve the conversion?

A5: Poor conversion in SNAr reactions can be due to several factors.

  • Activation: As mentioned, the C4 position is typically activated, but if the reaction is sluggish, ensure your reagents are pure and the solvent is anhydrous.

  • Base: If you are using an amine salt (e.g., ammonium chloride), a non-nucleophilic base is required to liberate the free amine in situ.

  • Microwave Irradiation: For sluggish SNAr reactions, microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times by providing efficient and rapid heating.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for transformations analogous to the proposed synthesis of this compound. Note that these are examples from related heterocyclic systems and serve as a starting point for optimization.

Transformation Substrate Type Reagents & Conditions Solvent Typical Yield Reference
Borsche-Herbert Cyclization 2-Aminoaryl Ketone1. NaNO₂, HCl, 0-5 °C2. Warm to RTAqueous / AcidicModerate to Good[4]
Chlorination of Hydroxyl Group 4-Hydroxycinnoline derivativePOCl₃, RefluxNeat or High-boiling solventGood to Excellent[5]
Selective Mono-amination 3,6-DichloropyridazineNH₄OH, 120 °C (Microwave)Aqueous NH₄OH87%[6]
SNAr Amination 4-Chlorocinnoline derivativeHydrazine, RTEthanolGood[5]

Proposed Synthetic Workflow

Below is a diagram illustrating the proposed multi-step synthesis for this compound.

G cluster_0 Stage 1: Borsche-Herbert Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Selective Amination A 2-Amino-5-chlorophenyl methyl ketone B 6-Chloro-4-hydroxycinnoline A->B  1. NaNO₂, HCl (0-5 °C)  2. Cyclization (RT) C 4,6-Dichlorocinnoline B->C  POCl₃, Reflux   D This compound C->D  NH₃ source (e.g., NH₄OH)  Heat  

References

Technical Support Center: 4-Amino-6-chlorocinnoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-6-chlorocinnoline. Given the limited specific literature on this exact molecule, the following protocols and advice are based on established methods for structurally similar heterocyclic amines, such as aminoquinolines and other related compounds. These should serve as a robust starting point for developing a specific purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound and similar heterocyclic amines stem from the basicity of the amino group. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, poor separation, and sometimes irreversible adsorption during column chromatography.[1][2] Additionally, the polarity of the molecule may necessitate the use of highly polar mobile phases, which can complicate solvent removal and sample recovery.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for compounds of this class are:

  • Silica Gel Column Chromatography: Often the first choice for purification, but typically requires mobile phase modification to achieve good results.

  • Recrystallization: An excellent method for final purification to obtain high-purity solid material, provided a suitable solvent or solvent system can be identified.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving high purity, especially for polar and ionizable compounds.[3]

  • Acid-Base Extraction: Can be used as a preliminary purification step to separate the basic product from neutral or acidic impurities.[1]

Q3: Why is my compound showing significant tailing on a silica gel column?

A3: This is a classic issue with basic amines on acidic silica gel.[1][2] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow and uneven elution, which manifests as a "tailing" or "streaking" peak. This can be mitigated by adding a basic modifier to your mobile phase or using a different stationary phase.[1][2][3]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, RP-HPLC is very suitable for purifying polar compounds like this compound.[3] A C18 column is typically used with a mobile phase such as water/acetonitrile or water/methanol. To ensure good peak shape, it is often beneficial to control the pH of the mobile phase. Using a high pH mobile phase (e.g., with ammonium bicarbonate) will keep the amine in its neutral, free-base form, which can improve retention and peak symmetry.[4]

General Purification Workflow

The diagram below outlines a general workflow for the purification of crude this compound. The exact path will depend on the impurity profile and the desired final purity.

Purification Workflow start Crude this compound purity_check1 Assess Purity (TLC, LC-MS) start->purity_check1 extraction Acid-Base Extraction (Optional Pre-purification) start->extraction High Impurity Load chromatography Column Chromatography (Silica Gel) purity_check1->chromatography Impure final_product Pure this compound purity_check1->final_product Pure purity_check2 Assess Purity of Fractions chromatography->purity_check2 extraction->chromatography purity_check2->chromatography Fractions Impure (Re-column) recrystallization Recrystallization purity_check2->recrystallization Fractions Pure recrystallization->final_product end Characterization (NMR, MS, etc.) final_product->end

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography (with Basic Modifier)

This protocol provides a starting point for purifying this compound using standard silica gel chromatography.

1. Mobile Phase Selection:

  • Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system.

  • A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane (DCM)) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Crucially, add 0.5-1% (v/v) of triethylamine (TEA) to the solvent mixture to prevent peak tailing. [1][3]

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica bed to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like DCM.

  • For better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase.

  • If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is ideal for a final purification step to obtain highly pure, crystalline material.

1. Solvent Screening:

  • In small test tubes, test the solubility of the crude (or column-purified) material in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but sparingly when cold. Common solvents to screen are listed in the table below.

2. Dissolution:

  • In a flask, add the minimum amount of the chosen hot solvent to the compound until it is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation: Reference Tables

The following tables provide reference data for purification techniques based on analogous compounds. These should be used as a starting point for optimization.

Table 1: Suggested Solvent Systems for Column Chromatography (Based on purification of similar aminoquinoline derivatives)

Non-Polar SolventPolar SolventModifier (v/v)Typical Starting Ratio
DichloromethaneMethanol0.5 - 1% Triethylamine98:2 to 90:10
Hexane / HeptaneEthyl Acetate0.5 - 1% Triethylamine80:20 to 50:50
ChloroformMethanol0.5% Ammonium Hydroxide99:1 to 95:5

Table 2: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting choice for polar compounds.
IsopropanolPolar82Similar to ethanol, slightly less polar.
AcetonitrilePolar82Good for compounds with aromatic rings.
Ethyl AcetateIntermediate77A versatile solvent.
TolueneNon-Polar111Can be effective for aromatic compounds.
Heptane/Ethyl AcetateMixtureVariableA common solvent pair for fine-tuning solubility.
Methanol/WaterMixtureVariableA polar solvent pair.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Troubleshooting_Chromatography issue Issue: Low Recovery After Silica Gel Chromatography cause1 Possible Cause: Irreversible Adsorption on Silica issue->cause1 solution1a Solution 1: Increase TEA concentration in mobile phase (e.g., to 2%) cause1->solution1a solution1b Solution 2: Pre-treat silica column with mobile phase containing TEA cause1->solution1b solution1c Solution 3: Switch to an amine-functionalized or deactivated silica column cause1->solution1c

Caption: Troubleshooting low recovery in column chromatography.

Issue 1: The compound streaks badly on the TLC plate and column.

  • Cause: Strong interaction between the basic amine and acidic silica.[1][2]

  • Solution: Add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA) and increase if necessary.[1][3] Alternatively, a solution of methanol containing ammonia (e.g., 2M NH3 in MeOH) can be used as the polar component of the mobile phase.

Issue 2: The compound is too polar and does not move from the baseline on the TLC plate, even with polar solvents.

  • Cause: The compound has very high polarity.

  • Solutions:

    • Try a more polar mobile phase system, such as Dichloromethane:Methanol with 1% TEA, gradually increasing the methanol percentage.

    • If normal phase chromatography fails, switch to reversed-phase chromatography (C18) with a mobile phase like Water/Acetonitrile, possibly with a pH modifier.[3]

Issue 3: I have low recovery of my compound after column chromatography.

  • Cause: The compound may be irreversibly adsorbing to the acidic sites on the silica gel.

  • Solutions:

    • Ensure a basic modifier is used in the mobile phase.

    • Pre-treat the column by flushing it with the mobile phase containing the modifier before loading the sample.

    • Consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel.[1][2]

Issue 4: Crystals will not form during recrystallization; an oil appears instead.

  • Cause: The solution may be supersaturated, the compound might have a low melting point, or impurities are inhibiting crystallization.

  • Solutions:

    • Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Add a "seed" crystal of the pure compound if available.

    • If oiling out persists, try a different recrystallization solvent or a solvent pair.

References

Overcoming solubility issues with "4-Amino-6-chlorocinnoline" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "4-Amino-6-chlorocinnoline" during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a heterocyclic organic compound, is anticipated to exhibit poor solubility in aqueous solutions and non-polar organic solvents. Its solubility is generally better in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like ethanol and methanol.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. It occurs when the compound, which is soluble in a high concentration of organic solvent (like 100% DMSO), is rapidly introduced into an aqueous environment where its solubility is significantly lower. The organic solvent is diluted, and the compound precipitates out of the solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v). It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the experimental system.

Q4: Can heating improve the solubility of this compound?

A4: Gentle heating can increase the rate of dissolution and the solubility of many compounds. However, it is crucial to ensure that this compound is thermally stable and does not degrade at the temperature used. It is advisable to test the stability of the compound under the heating conditions before proceeding with experiments.

Q5: Are there any alternative solvents I can use if DMSO is not compatible with my assay?

A5: Yes, other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. The choice of solvent will depend on the specific requirements of your assay and the solubility of this compound in that solvent. It is important to test the compatibility of any new solvent with your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue: Compound Precipitation Upon Dilution

Immediate Precipitation in Aqueous Buffer

  • Cause: Rapid dilution of a concentrated stock solution into an aqueous buffer where the compound is poorly soluble.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Slow Addition: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.

    • Use of Co-solvents: Prepare the final solution in a co-solvent system (e.g., a mixture of buffer and a water-miscible organic solvent).

Precipitation Over Time in Assay Plate

  • Cause: The compound concentration is above its thermodynamic solubility limit in the final assay medium, leading to gradual precipitation.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to reduce the working concentration of the compound.

    • Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants to enhance and maintain solubility.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

Data Presentation: Estimated Solubility of this compound

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated solubility profile based on the general characteristics of similar heterocyclic compounds. These values should be considered as a starting point for optimization.

SolventTypeEstimated SolubilityNotes
WaterAqueous< 0.1 mg/mLVery poorly soluble.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1 mg/mLSimilar to water; may be slightly influenced by salts.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 25 mg/mLGenerally a good solvent for initial stock solutions.
Ethanol (100%)Polar Protic1-5 mg/mLModerate solubility. Can be used as a co-solvent.
Methanol (100%)Polar Protic1-5 mg/mLSimilar to ethanol.
N,N-Dimethylformamide (DMF)Polar Aprotic> 25 mg/mLAn alternative to DMSO for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1.796 mg for 1 mL of a 10 mM solution, based on a molecular weight of 179.61 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or use a brief sonication step to facilitate dissolution.

  • Visual Inspection: Ensure that no solid particles are visible in the solution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Assay Medium using a Co-solvent System
  • Determine Final Concentration: Decide on the final desired concentration of this compound and the final percentage of the co-solvent (e.g., DMSO) in the assay.

  • Prepare Intermediate Dilution: If a large dilution is required, prepare an intermediate dilution of the stock solution in the co-solvent.

  • Pre-warm Assay Medium: Warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Add Compound to Medium: While gently vortexing the pre-warmed medium, slowly add the required volume of the stock or intermediate solution.

  • Mix Thoroughly: Continue to mix the solution gently to ensure homogeneity.

  • Use Immediately: It is best practice to use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precipitation Observe Precipitation? dilution->precipitation immediate_precip Immediate Precipitation ('Crashing Out') precipitation->immediate_precip Yes, Immediately delayed_precip Precipitation Over Time precipitation->delayed_precip Yes, Over Time success No Precipitation: Proceed with Assay precipitation->success No solution_immediate Troubleshooting Immediate Precipitation: - Use Serial Dilution - Slow, Dropwise Addition with Vortexing - Prepare in a Co-solvent System immediate_precip->solution_immediate solution_delayed Troubleshooting Delayed Precipitation: - Lower Final Working Concentration - Add Solubilizing Agents (e.g., Cyclodextrins) - Adjust pH of the Buffer delayed_precip->solution_delayed ExperimentalWorkflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Store at -20°C dissolve->store warm_medium 5. Pre-warm Aqueous Medium store->warm_medium Use Aliquot add_stock 6. Add Stock to Medium (slowly, with mixing) warm_medium->add_stock use_now 7. Use Immediately add_stock->use_now

Technical Support Center: 4-Amino-6-chlorocinnoline Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide based on established principles of stability testing for pharmaceutical compounds. As there is limited published stability data specifically for 4-Amino-6-chlorocinnoline, the degradation pathways and products described are hypothetical. Researchers should use this as a starting point and adapt the protocols for their specific needs, verifying all results with appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the inherent stability of the molecule.[1][2] Based on ICH guideline Q1A(R2), the recommended stress conditions for a compound like this compound would include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state heating at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

These conditions should be adjusted based on the observed stability of the compound, aiming for 5-20% degradation.[3]

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure of this compound, potential degradation pathways could involve hydrolysis of the amino group, oxidation of the aromatic system, or dechlorination under harsh conditions. Some hypothetical degradation products (DP) are:

  • DP-1 (6-Chloro-4-hydroxycinnoline): Formed via hydrolytic deamination of the 4-amino group under acidic or basic conditions.

  • DP-2 (this compound N-oxide): A potential product of oxidative stress, where one of the nitrogen atoms in the cinnoline ring is oxidized.

  • DP-3 (4-Amino-cinnolin-6-ol): Could arise from nucleophilic substitution of the chloro group, although this is generally less common than degradation involving the amino group.

The formation of these products would need to be confirmed by techniques such as LC-MS/MS and NMR.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5] The key steps for developing such a method are:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for moderately polar compounds.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

  • Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, heat, light) and optimize the gradient, mobile phase pH, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or the duration of the stress testing.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study.
Poor mass balance in the chromatogram. A degradation product is not being detected by UV, is co-eluting with another peak, or is volatile.Use a mass spectrometer (LC-MS) to look for non-chromophoric degradation products. Check for co-elution by altering the mobile phase composition or using an orthogonal column chemistry.
Unexpected peaks in the chromatogram of the control sample. Contamination of the sample, solvent, or HPLC system.Prepare fresh samples and mobile phases. Flush the HPLC system thoroughly.
Inconsistent retention times. Fluctuation in column temperature, mobile phase composition, or flow rate.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m². After exposure, dissolve the solid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Hypothetical Stability Data for this compound
Stress ConditionAssay of this compound (%)% DegradationNumber of Degradation ProductsMajor Degradation Product Peak Area (%)
Control 99.80.20-
0.1 M HCl, 60°C, 24h 88.511.528.2 (DP-1)
0.1 M NaOH, 60°C, 24h 92.17.916.5 (DP-1)
3% H₂O₂, RT, 24h 85.314.7310.1 (DP-2)
Heat, 105°C, 48h 98.91.110.9
Light Exposure 97.62.412.1

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API This compound (Drug Substance) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS For peak identification Pathway Degradation Pathway Elucidation HPLC->Pathway Method Validated Stability- Indicating Method HPLC->Method LCMS->Pathway

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_products Hypothetical Degradation Products parent This compound dp1 DP-1: 6-Chloro-4-hydroxycinnoline parent->dp1  Acid/Base  Hydrolysis dp2 DP-2: this compound N-oxide parent->dp2  Oxidation  (H₂O₂)

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Optimizing Derivatization of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 4-Amino-6-chlorocinnoline. The focus is on optimizing common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate the synthesis of novel cinnoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound at the 6-position?

A1: The most prevalent and effective methods for derivatizing the 6-chloro position of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds (e.g., introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds (e.g., introducing primary or secondary amines).[1][2][3]

Q2: Does the 4-amino group interfere with the cross-coupling reaction at the 6-chloro position?

A2: The primary amino group at the 4-position can potentially interfere with the catalytic cycle in palladium-catalyzed reactions. It can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. For Buchwald-Hartwig amination, the 4-amino group can also compete with the desired amine nucleophile. Therefore, protection of the 4-amino group may be necessary to achieve optimal yields and avoid side products.

Q3: What are suitable protecting groups for the 4-amino group of cinnoline?

A3: Common protecting groups for primary amines that are generally compatible with palladium-catalyzed cross-coupling conditions include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Piv (pivaloyl). The choice of protecting group will depend on the specific reaction conditions and the stability of the protected compound. It is crucial to select a protecting group that can be removed under conditions that do not affect the newly introduced functional group at the 6-position.

Q4: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes and solutions?

A4: Low yields in Suzuki-Miyaura couplings of N-heterocycles like this compound can stem from several factors:

  • Catalyst poisoning: The nitrogen atoms in the cinnoline ring can deactivate the palladium catalyst.[4] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this.[5]

  • Protodeboronation of the boronic acid: This is the undesired cleavage of the C-B bond. Using anhydrous solvents, carefully selecting the base (e.g., K₃PO₄, Cs₂CO₃), and using a stoichiometric excess of the boronic acid (1.2-1.5 equivalents) can help.[4]

  • Poor solubility of reagents: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Solvent screening (e.g., dioxane, toluene, DMF, often with water) may be necessary.[4]

  • Inefficient catalyst activation: If using a Pd(II) source, ensure it is properly reduced to the active Pd(0) species in situ. Using pre-catalysts like Pd(dppf)Cl₂ or Buchwald's G3/G4 palladacycles can be more reliable.

Q5: What are the key parameters to optimize for a Buchwald-Hartwig amination of this compound?

A5: Key parameters for optimizing the Buchwald-Hartwig amination include:

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are often crucial for the amination of aryl chlorides.[1][6]

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

  • Temperature: Reaction temperatures usually range from 80 to 110 °C.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Catalyst poisoning by the cinnoline nitrogenSwitch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[4][5]
Poor quality boronic acidUse fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas.[4]
Suboptimal catalyst systemScreen different palladium/ligand combinations.
Formation of Protodeboronation Product Presence of water or other protic sourcesUse anhydrous solvents and reagents. Minimize reaction time.
Electron-deficient boronic acidUse a stronger base and an electron-rich ligand to accelerate the desired cross-coupling.[4]
Buchwald-Hartwig Amination: Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst systemUse a pre-formed catalyst or ensure in situ generation of the active Pd(0) species. Use bulky, electron-rich phosphine ligands.[1][6]
Sterically hindered amine or aryl halideIncrease reaction temperature and/or use a more active catalyst system (e.g., with a more electron-rich ligand).
Inappropriate baseFor less reactive amines, a stronger base like NaOtBu may be necessary. For base-sensitive substrates, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7]
Side reaction with the 4-amino group Unprotected primary amineProtect the 4-amino group with a suitable protecting group (e.g., Boc, Piv).
Hydrodehalogenation of the starting material β-hydride elimination from the amineUse a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphine ligands).

Quantitative Data from Analogous Systems

While specific data for this compound is limited in the literature, the following tables provide optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally related N-heterocyclic chlorides. These serve as a strong starting point for reaction optimization.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Heteroaryl ChlorideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
6-Chloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene/H₂O1001285[5]
2-Chloroquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane1001692N/A
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80678N/A

Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

Heteroaryl ChlorideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-ChloroquinolineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1102488N/A
6-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBu (1.4)Toluene801875[4]
4-Bromo-7-azaindoleBenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100195[6]

Experimental Protocols (Generalized)

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be adapted and optimized for the specific derivatization of this compound.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (or its N-protected derivative) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (or its N-protected derivative) (1.0 equiv), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Coupling Partner, and Base B Seal Vessel and Establish Inert Atmosphere A->B C Add Pd Catalyst, Ligand, and Degassed Solvent B->C D Heat to 80-110 °C with Vigorous Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool and Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex TM_complex->Pd0 Product R¹-R² TM_complex->Product Reductive Elimination R1X R¹-X (this compound) R1X->OA_complex Oxidative Addition R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->TM_complex Transmetalation Base Base Base->TM_complex

References

Technical Support Center: 4-Amino-6-chlorocinnoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Amino-6-chlorocinnoline in cell-based assays. Due to the limited specific data available for this compound, this guide draws upon information from structurally related cinnoline and 4-aminoquinoline derivatives to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

While the precise mechanism of this compound is not extensively documented, based on related cinnoline and 4-aminoquinoline compounds, it may exhibit a range of biological activities. Cinnoline derivatives have been reported as potent inhibitors of PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.[1] Additionally, the 4-aminoquinoline scaffold is a key feature in molecules that can modulate various biological targets, including acting as agonists for nuclear receptors like NR4A2, which plays a role in neuroprotection.[2][3] Therefore, it is plausible that this compound could impact similar pathways.

Q2: I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?

Unexpected cytotoxicity can stem from several factors:

  • Compound Concentration: Higher concentrations of small molecules can lead to off-target effects and general toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

  • Solubility Issues: Poor solubility of the compound can lead to the formation of precipitates that are toxic to cells.

  • Compound Stability: The compound may degrade in the cell culture medium over the course of the experiment, leading to the formation of cytotoxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q3: How can I improve the solubility of this compound?

Many heterocyclic compounds, including cinnoline and quinoline derivatives, can have limited aqueous solubility.[4] Here are some strategies to improve solubility:

  • Solvent Selection: Initially, dissolve the compound in a small amount of a polar organic solvent like DMSO before preparing the final dilution in your aqueous cell culture medium.[5] Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • pH Adjustment: The solubility of compounds with amine groups can sometimes be enhanced by adjusting the pH of the solution. However, be mindful of the pH tolerance of your cell line.

  • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or excipients can be used, but their compatibility with the specific assay needs to be validated.

Q4: How stable is this compound in cell culture medium?

The stability of compounds in cell culture media can be influenced by factors such as temperature, light exposure, pH, and interaction with media components.[6][7] To assess stability, you can incubate the compound in the medium for the duration of your experiment and then analyze its integrity using methods like HPLC. If instability is an issue, consider preparing fresh stock solutions for each experiment and minimizing the exposure of the compound to harsh conditions.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound or similar compounds in cell-based assays.

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible results - Compound precipitation- Inaccurate pipetting- Cell plating variability- Reagent degradation- Visually inspect wells for precipitates under a microscope.- Ensure proper mixing of the compound in the medium.- Use calibrated pipettes and consistent technique.- Ensure uniform cell seeding density.- Prepare fresh reagents and compound solutions for each experiment.
High background signal or assay interference - Compound autofluorescence- Compound interaction with assay reagents- Run a control plate with the compound alone (no cells) to measure its intrinsic fluorescence at the assay wavelengths.- If the compound interferes with the assay readout (e.g., luciferase, fluorescence), consider using an alternative assay with a different detection method.
No observable effect of the compound - Inactive compound- Insufficient concentration- Poor cell permeability- Inappropriate assay endpoint- Verify the identity and purity of the compound.- Test a wider range of concentrations.- If permeability is a concern, consider using cell lines with known transporter expression or permeabilization techniques (if compatible with the assay).- Ensure the chosen assay is sensitive to the expected biological effect and that the endpoint is measured at an appropriate time point.
Cell morphology changes unrelated to the expected phenotype - Off-target effects- Cytotoxicity- Perform a detailed morphological analysis at various concentrations and time points.- Use lower, non-toxic concentrations of the compound.- Consider using a secondary assay to confirm the specific biological activity.

Experimental Protocols

General Protocol for a Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Cinnoline Cinnoline Derivative (e.g., this compound) Cinnoline->PI3K inhibits

Caption: Potential inhibitory action of cinnoline derivatives on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture CellSeeding 3. Cell Seeding CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation Treatment->Incubation AssayReadout 6. Assay Readout (e.g., MTT, Fluorescence) Incubation->AssayReadout DataAnalysis 7. Data Analysis (IC50, etc.) AssayReadout->DataAnalysis Troubleshooting_Logic Start Problem Encountered CheckSolubility Is the compound soluble in the media? Start->CheckSolubility CheckCytotoxicity Is the compound cytotoxic at the tested concentration? CheckSolubility->CheckCytotoxicity Yes OptimizeConcentration Optimize Compound Concentration CheckSolubility->OptimizeConcentration No CheckAssayControls Are the assay controls (positive/negative) working? CheckCytotoxicity->CheckAssayControls No CheckCytotoxicity->OptimizeConcentration Yes CheckCompoundActivity Is the compound active in orthogonal assays? CheckAssayControls->CheckCompoundActivity Yes ModifyProtocol Modify Assay Protocol (e.g., incubation time) CheckAssayControls->ModifyProtocol No CheckCompoundActivity->ModifyProtocol Yes RevalidateCompound Re-validate Compound Purity and Identity CheckCompoundActivity->RevalidateCompound No

References

Technical Support Center: Enhancing the Purity of Synthesized 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chlorocinnoline. The following information is curated to address common challenges encountered during the synthesis and purification of this and structurally related heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a specific, detailed synthesis for this compound is not widely published, analogous compounds are often synthesized through nucleophilic aromatic substitution (SNAr) reactions. A plausible route involves the reaction of a corresponding 4,6-dichlorocinnoline with an amino source. The reaction conditions, such as solvent, temperature, and the nature of the aminating agent, are critical for achieving a good yield and minimizing side products.[1]

Q2: I am observing significant tailing of my compound on a standard silica gel column. What is the cause and how can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like this compound on acidic silica gel.[2] The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[2] To mitigate this, you can:

  • Modify the mobile phase: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your eluent.[2][3] This competes with your compound for the acidic sites on the silica.

  • Use a different stationary phase: Consider using deactivated silica, amine-functionalized silica, or basic alumina, which have fewer acidic sites.[2][4]

  • Switch to reversed-phase chromatography: If the issue persists, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be an effective alternative.[3]

Q3: My yield is low after column chromatography. How can I improve the recovery of this compound?

A3: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.[2] To improve recovery:

  • Pre-treat the silica column: Before loading your sample, flush the column with the mobile phase containing a basic modifier (e.g., triethylamine).

  • Use an alternative stationary phase: As mentioned above, amine-functionalized silica or basic alumina can significantly reduce irreversible adsorption.[2][4]

Q4: What are the best methods for characterizing the purity and structure of this compound?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying impurities.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help in structural elucidation and impurity identification. The isotopic pattern of chlorine (M+2 peak) should be observable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound. Developing a robust HPLC method is crucial for quantitative analysis.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during chromatography.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction did not go to completion (checked by TLC/LC-MS) Suboptimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress over a time course to determine the optimal reaction time.
Inactive reagents or catalyst.Use fresh, high-purity reagents and solvents. If a catalyst is used, ensure it is active.
Poor mixing in a heterogeneous reaction.Ensure efficient stirring to facilitate contact between reactants.
Multiple spots on TLC after reaction, indicating side products Side reactions due to high temperature or reactive intermediates.Lower the reaction temperature and consider a more selective reagent.
Presence of impurities in starting materials.Purify the starting materials before use.
Difficulty in removing triethylamine (TEA) after column chromatography TEA is a high-boiling point amine.Co-evaporate with a lower-boiling point solvent like dichloromethane or toluene under reduced pressure.
Compound appears as a streak instead of a spot on the TLC plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[3][7]
The compound is highly polar and interacting strongly with the silica.Add a basic modifier (e.g., 0.5% triethylamine) to the developing solvent.[3][8]
The purified compound is colored, but should be a white/pale yellow solid Presence of colored impurities.Recrystallization is often effective at removing colored impurities. Treatment with activated charcoal can also be considered, but use with caution as it may adsorb the desired product.
Oxidation of the amine.Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Experimental Protocols

Recrystallization of this compound (General Procedure)

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

1. Solvent Screening:

The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.

Solvent Solubility at Room Temp. Solubility at Boiling Point Crystal Formation upon Cooling
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Toluene
Water
Solvent Mixture (e.g., Ethanol/Water)

To perform the screening, place a small amount of the crude compound in separate test tubes and add a small volume of each solvent. Observe the solubility at room temperature and then heat the mixture to boiling to observe solubility at a higher temperature. Allow the solutions to cool to assess crystal formation.

2. Recrystallization Procedure:

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_purification Purification Options start Starting Materials synthesis Chemical Synthesis start->synthesis workup Aqueous Workup synthesis->workup crude Crude Product workup->crude waste Waste workup->waste purification Purification crude->purification purification->waste Impurities col_chrom Column Chromatography purification->col_chrom If mixture of closely related compounds recryst Recrystallization purification->recryst If solid with soluble impurities pure Pure this compound analysis Purity & Structural Analysis (NMR, LC-MS, HPLC) pure->analysis col_chrom->pure recryst->pure troubleshooting_purification start Impure Product is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes col_chrom Perform Column Chromatography is_solid->col_chrom No (Oil) recryst_success Recrystallization Successful? try_recryst->recryst_success pure_product Pure Product recryst_success->pure_product Yes recryst_success->col_chrom No tailing Observe Tailing on Silica TLC? col_chrom->tailing modify_mobile_phase Add Basic Modifier (e.g., TEA) to Eluent tailing->modify_mobile_phase Yes chrom_success Chromatography Successful? tailing->chrom_success No modify_mobile_phase->chrom_success change_stationary_phase Use Deactivated Silica or Alumina further_analysis Further Analysis Required (e.g., Preparative HPLC) change_stationary_phase->further_analysis chrom_success->pure_product Yes chrom_success->change_stationary_phase No

References

Technical Support Center: Scale-Up Synthesis of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4-Amino-6-chlorocinnoline.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of the diazotization and cyclization step to form the cinnoline ring lower than expected?

Potential Causes:

  • Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material.

  • Decomposition of Diazonium Salt: The diazonium salt intermediate is often unstable at elevated temperatures. Localized overheating during the addition of sodium nitrite can cause decomposition.

  • Suboptimal Reaction Temperature: The temperature for both diazotization and the subsequent cyclization is critical. Deviations can lead to side reactions or decomposition.

  • Slow or Inefficient Cyclization: The intramolecular cyclization to form the cinnoline ring may be slow or require specific conditions to proceed efficiently.

Recommended Solutions:

  • Ensure Complete Dissolution/Suspension: The starting 2-amino-5-chlorophenylacetonitrile should be fully dissolved or finely suspended in the acidic medium before adding sodium nitrite.

  • Control Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations and temperature spikes. A slight excess of sodium nitrite may be beneficial, but large excesses should be avoided.

  • Strict Temperature Control: Maintain the reaction temperature for diazotization strictly between 0-5 °C using an efficient cooling system. The subsequent cyclization step may require a carefully controlled temperature increase.

  • Promote Cyclization: If the cyclization is sluggish, a gradual and controlled increase in temperature may be necessary. In some cases, the addition of a catalyst might be explored, though this would require further process development.

Question: What is causing the formation of significant impurities during the reaction?

Potential Causes:

  • Side Reactions from Overheating: Localized overheating during exothermic steps, such as nitrite addition, can promote the formation of byproducts.

  • Presence of Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product, complicating purification.

  • Decomposition Products: Instability of intermediates or the final product under the reaction or work-up conditions can generate impurities.

Recommended Solutions:

  • Efficient Stirring and Cooling: Ensure the reactor is equipped with adequate stirring and cooling capacity to manage exotherms and maintain a uniform temperature.

  • Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to ensure completion before proceeding with work-up.

  • Controlled Work-up: Perform the work-up and isolation procedures at controlled temperatures to minimize degradation of the product.

Question: How can the purification of this compound be improved at a larger scale?

Potential Causes:

  • Inefficient Crystallization: The chosen solvent system for recrystallization may not be optimal, leading to poor recovery or insufficient purification.

  • Formation of Tars or Oily Products: The presence of certain impurities can inhibit crystallization and lead to the formation of oils or tars.

  • Product Solubility: The product may have high solubility in the reaction solvent, making isolation by precipitation or filtration difficult.

Recommended Solutions:

  • Solvent Screening for Recrystallization: Conduct small-scale solvent screening to identify an optimal solvent or solvent mixture for recrystallization that provides good recovery and purity.

  • Anti-Solvent Precipitation: Consider the use of an anti-solvent to induce precipitation if the product is highly soluble in the reaction mixture.

  • Slurry Washes: Washing the crude, filtered product with appropriate solvents (slurrying) can be an effective way to remove impurities without the need for a full recrystallization.

  • Charcoal Treatment: If colored impurities are present, a treatment with activated carbon may be effective in removing them before the final crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and plausible route involves the diazotization of 2-amino-5-chlorophenylacetonitrile followed by an intramolecular cyclization. The resulting this compound can then be isolated and purified.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The diazotization step involves the formation of a potentially unstable diazonium salt. It is crucial to maintain strict temperature control and avoid the isolation of the dry diazonium salt. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. A thorough process safety review should be conducted before any scale-up operation.

Q3: Can column chromatography be avoided for purification at scale?

A3: While column chromatography is a powerful tool at the lab scale, it is often not economically viable for large-scale production. The focus for scale-up should be on developing a robust crystallization or precipitation method that provides the desired purity without the need for chromatography.

Data Presentation

Table 1: Representative Data for a Two-Step Synthesis of this compound at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material (2-amino-5-chlorophenylacetonitrile) 10.0 g1.00 kg
Sodium Nitrite 4.6 g0.46 kg
Hydrochloric Acid (conc.) 30 mL3.0 L
Reaction Temperature (Diazotization) 0-5 °C0-5 °C
Reaction Temperature (Cyclization) 20-25 °C20-25 °C
Crude Yield 8.5 g (75%)0.72 kg (72%)
Purity (Crude, by HPLC) 92%90%
Purification Method Recrystallization (Ethanol)Recrystallization (Ethanol)
Final Yield 7.2 g (64%)0.63 kg (63%)
Final Purity (by HPLC) >99%>99%

Experimental Protocols

1. Diazotization and Cyclization to form this compound (Pilot Scale)

  • Preparation: A 20 L jacketed glass reactor is charged with concentrated hydrochloric acid (3.0 L) and water (5.0 L). The mixture is cooled to 0 °C with constant stirring. 2-amino-5-chlorophenylacetonitrile (1.00 kg) is added portion-wise, ensuring the temperature does not exceed 5 °C.

  • Diazotization: A solution of sodium nitrite (0.46 kg) in water (1.5 L) is prepared and cooled to 0-5 °C. This solution is added slowly to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.

  • Cyclization and Isolation: The cooling is removed, and the reaction mixture is allowed to slowly warm to room temperature (20-25 °C). The mixture is stirred at this temperature for 12-18 hours, during which the product precipitates. The solid product is collected by filtration, and the filter cake is washed with cold water (2 x 2 L) until the washings are neutral.

  • Drying: The crude product is dried under vacuum at 50-60 °C to a constant weight.

2. Purification by Recrystallization (Pilot Scale)

  • Dissolution: The crude this compound (0.72 kg) is suspended in ethanol (7.2 L) in a suitable reactor. The mixture is heated to reflux with stirring until all the solid has dissolved.

  • Crystallization: The solution is slowly cooled to 0-5 °C over several hours to induce crystallization. The mixture is held at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation and Drying: The purified product is collected by filtration, washed with cold ethanol (2 x 0.5 L), and dried under vacuum at 60-70 °C to a constant weight.

Mandatory Visualization

Synthesis_Pathway A 2-Amino-5-chlorophenylacetonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Issue check_temp Verify Temperature Control (0-5 °C for Diazotization) start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_not_ok Adjust Cooling/ Addition Rate check_temp->temp_not_ok No check_reagents Check Stoichiometry of NaNO2 and HCl temp_ok->check_reagents end Problem Resolved temp_not_ok->end reagents_ok Stoichiometry OK check_reagents->reagents_ok Yes reagents_not_ok Adjust Reagent Amounts check_reagents->reagents_not_ok No check_stirring Evaluate Stirring Efficiency reagents_ok->check_stirring reagents_not_ok->end stirring_ok Stirring OK check_stirring->stirring_ok Yes stirring_not_ok Improve Agitation check_stirring->stirring_not_ok No analyze_impurities Analyze Impurity Profile (HPLC, LC-MS) stirring_ok->analyze_impurities stirring_not_ok->end analyze_impurities->end

Caption: Troubleshooting workflow for synthesis issues.

Validation & Comparative

4-Amino-6-chlorocinnoline: A Comparative Analysis of Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] This guide provides a comparative overview of the potential biological activity of 4-Amino-6-chlorocinnoline against other cinnoline derivatives. Due to a notable lack of direct experimental data for this compound in publicly available literature, this comparison is based on established structure-activity relationships (SAR) within the broader cinnoline class and data from structurally related analogs.

Comparative Biological Activity of Cinnoline Derivatives

While specific quantitative data for this compound is not available, the biological activity of cinnoline derivatives is significantly influenced by the nature and position of their substituents.[1][3] Halogen substitution, particularly at the 6-position, has been shown to be a key determinant of activity.

Anticancer Activity:

Cinnoline derivatives have been investigated as potential anticancer agents, with some demonstrating potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action for many heterocyclic compounds, including those with similar structures to cinnoline, often involves the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5] The 4-amino group on the cinnoline ring is a common feature in many biologically active heterocyclic compounds and can be crucial for interaction with molecular targets. The presence of a chlorine atom at the 6-position may enhance the anticancer potential, a trend observed in related heterocyclic compounds where halogenation increases cytotoxicity.

Antibacterial and Antifungal Activity:

Studies on substituted cinnolines have indicated that halogenated derivatives, particularly those with a chloro group at the 6-position, exhibit potent antibacterial activity.[1][6][7] For instance, certain 6-chloro substituted cinnoline derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] Similarly, some halogenated cinnolines have demonstrated moderate to good antifungal activity.[6][7] The 4-amino substituent could further contribute to the antimicrobial profile of the molecule.

The following table summarizes the reported biological activities of various substituted cinnoline derivatives to provide a comparative context for the potential activity of this compound.

Cinnoline Derivative Substitution Pattern Reported Biological Activity Reference
Hypothetical: this compound 4-Amino, 6-ChloroExpected to have potential anticancer, antibacterial, and antifungal activity based on SAR of related compounds.N/A
Various Cinnoline Derivatives 6-Chloro substitutedPotent antibacterial activity.[1]
Cinnoline Sulphonamide Derivatives Halogen substitutedPotent antimicrobial activity.[7]
Condensed Cinnoline Derivatives 3-acetyl-7-chloro-6-fluoroPromising antibacterial efficacy.[8]
Pyrazolo[4,3-c]cinnoline Derivatives VariousAnti-inflammatory and antibacterial properties.[8]
Thienopyridazine Derivatives from Cinnoline VariousPotential antibacterial and antifungal activities.[8]
1-(6-chloro-4-phenyl-7-(trifluoromethyl)cinnolin-3-yl)-2,2,2-trifluoroethanone 6-Chloro, 7-TrifluoromethylAntitubercular and antibacterial activity.[9]

Experimental Protocols

The following are detailed experimental protocols for key assays that would be utilized to evaluate the biological activity of this compound and its analogs. These are standard and widely accepted methods in the field.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Protocol 1: In Vitro Anticancer Activity (MTT Assay)[13]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤0.5%) for 48-72 hours. Control wells receive DMSO alone.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)[16]
  • Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)[25][26]
  • Inoculum Preparation: A standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) is prepared according to CLSI guidelines.

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.

Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Assay)[28][29]
  • Reaction Setup: The kinase enzyme, substrate, and various concentrations of the test inhibitor are added to the wells of a 384-well plate in a suitable kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by cinnoline derivatives and a general workflow for in vitro biological testing.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Test Compound (e.g., this compound) Dilution Serial Dilution Compound->Dilution Anticancer Anticancer Assay (e.g., MTT) Dilution->Anticancer Antibacterial Antibacterial Assay (e.g., Broth Microdilution) Dilution->Antibacterial Antifungal Antifungal Assay (e.g., Broth Microdilution) Dilution->Antifungal IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antibacterial->MIC Antifungal->MIC

Caption: A generalized experimental workflow for the in vitro biological evaluation of a test compound.

References

Unveiling the Kinase Inhibition Potential of 4-Amino-6-chlorocinnoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a critical driver of innovation. This guide provides a comparative analysis of "4-Amino-6-chlorocinnoline," a distinct heterocyclic compound, against established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this comparison focuses on the potential of the cinnoline scaffold and draws parallels with structurally related, well-characterized kinase inhibitors.

Structural Comparison with Known Kinase Inhibitors

The 4-aminocinnoline core of the target compound shares structural similarities with the quinoline and quinazoline scaffolds, which are prevalent in numerous FDA-approved kinase inhibitors. These scaffolds are known to orient functional groups into the ATP-binding pocket of kinases, forming key hydrogen bond interactions that are crucial for inhibitory activity.

For instance, the 4-amino group on the cinnoline ring can act as a hydrogen bond donor, analogous to the amino groups found in many potent kinase inhibitors that interact with the hinge region of the kinase domain. The chlorine substituent at the 6-position can influence the compound's electronic properties and provide a vector for further chemical modification to enhance potency and selectivity.

To provide a tangible comparison, we will examine established kinase inhibitors with related core structures, such as those based on the 4-aminoquinoline and 4-anilinoquinazoline scaffolds.

Comparative Kinase Inhibition Data

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
4-aminoquinoline derivative (Compound 14) RIPK25.1 ± 1.6[1][2]
4-anilinoquinazoline derivative (Compound 6m) EGFR3.2[3]
Gefitinib (Iressa) EGFR2-37Commercially available data
Erlotinib (Tarceva) EGFR2Commercially available data
Lapatinib (Tykerb) EGFR/HER29.8/13.4Commercially available data

Note: The data presented for the 4-aminoquinoline and 4-anilinoquinazoline derivatives are from specific studies and represent the potency of highly optimized compounds.[1][2][3] The IC50 values for FDA-approved drugs are representative ranges from various sources.

Signaling Pathway Context: The EGFR Signaling Cascade

To visualize the biological context in which such inhibitors operate, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. Many kinase inhibitors, including those with quinazoline scaffolds, target EGFR to block downstream signaling involved in cell proliferation and survival.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Kinase_Inhibitor Kinase Inhibitor (e.g., Gefitinib) Kinase_Inhibitor->EGFR Inhibits Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilution of test compound Start->Compound_Dilution Plate_Setup Add compound, kinase, and substrate to plate Compound_Dilution->Plate_Setup Reaction_Initiation Add ATP to initiate reaction Plate_Setup->Reaction_Initiation Incubation_1 Incubate at RT Reaction_Initiation->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent Incubation_1->Stop_Reaction Incubation_2 Incubate at RT Stop_Reaction->Incubation_2 Luminescence Add Kinase Detection Reagent Incubation_2->Luminescence Incubation_3 Incubate at RT Luminescence->Incubation_3 Read_Plate Measure luminescence Incubation_3->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Validating the Anti-inflammatory Effects of 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for the validation of the anti-inflammatory properties of the novel compound, 4-Amino-6-chlorocinnoline. Due to the current lack of published data on this specific molecule, this document outlines a comparative study against established nonsteroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, as well as the corticosteroid, Dexamethasone. The proposed experiments will assess the compound's efficacy in modulating key inflammatory mediators.

Comparative Efficacy Data

The following table is a template for summarizing the quantitative data from the proposed in vitro anti-inflammatory assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function. Data for the benchmark compounds have been compiled from existing literature.[1][2]

Table 1: In Vitro Anti-inflammatory Activity of this compound and Benchmark Compounds

CompoundInflammatory MediatorIC50 (µM)
This compound Nitric Oxide (NO) To Be Determined
Prostaglandin E2 (PGE2) To Be Determined
TNF-α To Be Determined
IL-6 To Be Determined
Indomethacin Nitric Oxide (NO)56.8[1]
Prostaglandin E2 (PGE2)2.8[1]
TNF-α143.7[1]
Diclofenac Cyclooxygenase-2 (COX-2)Potent Inhibitor[3][4]
Dexamethasone Nitric Oxide (NO)~50 (basal levels at 50 µM)[1]
TNF-αSignificant inhibition at 3 µM[1]
IL-6Significantly inhibited at 10 µM[1]

Proposed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments proposed for evaluating the anti-inflammatory potential of this compound.

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 will be used. The cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

Prior to evaluating anti-inflammatory activity, a cytotoxicity assay (e.g., MTT assay) must be performed to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or benchmark drugs for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, a stable product of NO, using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Production Assay
  • Objective: To assess the inhibitory effect of the test compound on the production of PGE2, a key mediator of inflammation and pain.[1]

  • Methodology:

    • Culture and seed RAW 264.7 cells as described in the NO production assay.

    • Pre-treat cells with the test compound followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

    • Collect the culture supernatant and centrifuge to remove cellular debris.[1]

    • Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cytokine Inhibition Assay (TNF-α and IL-6)
  • Objective: To measure the ability of the compound to inhibit the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture and stimulate RAW 264.7 cells with LPS in the presence of varying concentrations of the test compound, as described above.[2]

    • Collect the cell culture supernatant after a suitable incubation period (e.g., 4 to 24 hours).[2]

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Calculate the percentage of cytokine inhibition relative to the LPS-treated control group.

Visualizations

Proposed Experimental Workflow

G cluster_prep Preparation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity lps_stimulation LPS Stimulation cytotoxicity->lps_stimulation no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay pge2_assay PGE2 Assay lps_stimulation->pge2_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay lps_stimulation->cytokine_assay data_quant Quantification (ELISA, Griess) no_assay->data_quant pge2_assay->data_quant cytokine_assay->data_quant ic50 IC50 Calculation data_quant->ic50 comparison Comparison with Benchmarks ic50->comparison

Caption: Workflow for in vitro anti-inflammatory validation.

Key Inflammatory Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway, which is a primary target for many anti-inflammatory drugs.[5][6]

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation nsaids NSAIDs (Diclofenac, Indomethacin) nsaids->cox compound This compound (Hypothesized Target) compound->cox

Caption: The Cyclooxygenase (COX) inflammatory pathway.

Pro-inflammatory Cytokine Signaling Pathway

This diagram shows a simplified representation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 signaling Signaling Cascade (MyD88, TRAF6, etc.) tlr4->signaling ikk IKK Complex signaling->ikk nfkb_ikb NF-κB / IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb Active NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus gene Gene Transcription nucleus->gene Nuclear Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene->cytokines compound This compound (Hypothesized Inhibition) compound->signaling

Caption: Simplified NF-κB pro-inflammatory signaling.

References

Validating the Mechanism of Action of 4-Amino-6-chlorocinnoline: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the limited publicly available data on the specific molecule 4-Amino-6-chlorocinnoline, this guide provides a comparative framework for validating its likely mechanism of action as a protein kinase inhibitor. This assessment is based on the well-established activities of structurally similar compounds, namely cinnoline and 4-aminoquinoline derivatives, which are known to target various protein kinases. This document outlines key validation studies, compares potential performance with established kinase inhibitors, and provides detailed experimental protocols to guide research efforts.

Postulated Mechanism of Action: Protein Kinase Inhibition

The cinnoline and 4-aminoquinoline scaffolds are privileged structures in medicinal chemistry, frequently found in the core of potent protein kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrate proteins. This action can modulate signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. Based on this precedent, it is hypothesized that this compound functions as an inhibitor of one or more protein kinases.

Comparative Efficacy: Benchmarking Against Known Kinase Inhibitors

To contextualize the potential efficacy of a novel compound like this compound, its inhibitory activity should be compared against established drugs targeting various kinase families. The following tables summarize the half-maximal inhibitory concentrations (IC50) for relevant cinnoline and 4-aminoquinoline derivatives, alongside well-known clinical kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Cinnoline Derivatives and Comparators

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)
Cinnoline Derivative Representative Compound A10PI3Kα0.32[1]
Cinnoline Derivative Representative Compound 25PI3K (unspecified)(Potent, nanomolar)[1][2]
4-Aminocinnoline-3-carboxamide Derivative Patented CompoundBruton's Tyrosine Kinase (BTK)(Potent, nanomolar)[3]
Comparative PI3K Inhibitor Pictilisib (GDC-0941)PI3Kα525[4]
Comparative BTK Inhibitor IbrutinibBTK0.82[5]

Table 2: In Vitro Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives and Comparators

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)
4-Anilino-3-quinolinecarbonitrile Bosutinib (SKI-606)Src1.2[6][7][8]
4-Anilino-3-quinolinecarbonitrile Bosutinib (SKI-606)Abl1[6][9]
Diarylureas with Quinoline Core Compound 1jC-RAF67[10]
Diarylureas with Quinoline Core Compound 1lC-RAF(Potent, nanomolar)[10]
Quinoline-based Compound NeratinibEGFR92[11][12]
Quinoline-based Compound NeratinibHER-259[11][12]
Comparative Src/Abl Inhibitor DasatinibSrc0.8[13]
Comparative Src/Abl Inhibitor DasatinibAbl<1[13]
Comparative RAF Inhibitor SorafenibC-RAF (Raf-1)6[14]
Comparative RAF Inhibitor SorafenibB-RAF20[15][14]

Key Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that this compound acts as a kinase inhibitor, a series of biochemical and cell-based assays are required. These experiments will determine its direct enzymatic inhibition, target engagement within a cellular context, and its effect on downstream signaling pathways.

In Vitro Kinase Inhibition Assay

This is the primary assay to determine if a compound directly inhibits the enzymatic activity of a specific kinase. A common method is a fluorescence-based assay that measures the phosphorylation of a substrate.

Protocol: Generic TR-FRET In Vitro Kinase Assay

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and a biotinylated peptide substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of this compound and control inhibitors in DMSO.

  • Assay Procedure :

    • In a 384-well plate, add the kinase, substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km of the enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection :

    • Add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment :

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-4 hours).

  • Heat Challenge :

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Protein Extraction and Analysis :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis :

    • Generate a melt curve by plotting the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve indicates target engagement.

    • An isothermal dose-response curve can be generated by heating all samples at a single temperature and varying the compound concentration to determine the EC50 of target engagement.

Visualizing Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_0 In Vitro Kinase Assay Workflow Reagent Prep Reagent Preparation (Kinase, Substrate, Compound) Assay Plate Plate Compound, Kinase, and Substrate Reagent Prep->Assay Plate Reaction Initiate Reaction with ATP Incubate at 30°C Assay Plate->Reaction Stop Stop Reaction (Add EDTA) Reaction->Stop Detection Add Detection Reagents (Antibody, SA-XL665) Stop->Detection Readout Read TR-FRET Signal Detection->Readout IC50 Calculate IC50 Readout->IC50

In Vitro Kinase Assay Workflow

G cluster_1 CETSA Workflow Cell Treatment Treat Cells with Compound or Vehicle Heat Challenge Heat Cell Lysate across a Temperature Gradient Cell Treatment->Heat Challenge Lysis & Centrifugation Lyse Cells and Separate Soluble Fraction Heat Challenge->Lysis & Centrifugation Quantification Quantify Soluble Target Protein (Western Blot / ELISA) Lysis & Centrifugation->Quantification Melt Curve Plot Soluble Protein vs. Temp Determine Thermal Shift Quantification->Melt Curve Target Engagement Confirm Target Engagement Melt Curve->Target Engagement

Cellular Thermal Shift Assay Workflow

G cluster_2 Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor Kinase_A Kinase A (e.g., PI3K, Src) Receptor->Kinase_A Kinase_B Kinase B (e.g., BTK, Akt) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., RAF, mTOR) Kinase_B->Kinase_C Transcription Factor Transcription Factor Kinase_C->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Inhibitor This compound Inhibitor->Kinase_B

Hypothetical Kinase Signaling Pathway

Conclusion

While direct experimental data for this compound is not extensively available, its structural similarity to known cinnoline and 4-aminoquinoline kinase inhibitors provides a strong rationale for investigating its potential in this target class. By employing the outlined validation studies and comparing its performance against the provided benchmarks, researchers can effectively elucidate its mechanism of action, determine its potency and selectivity, and assess its potential as a novel therapeutic agent. The provided protocols and workflows offer a robust starting point for these critical validation studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Amino-6-chlorocinnoline, a crucial intermediate in pharmaceutical synthesis. In the absence of direct cross-validation studies for this specific analyte, this document outlines a framework for comparing common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The presented data is illustrative, based on typical performance characteristics for similar aromatic amine compounds, to guide researchers in method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of hypothetical validation parameters for three common analytical techniques.

Table 1: Comparison of Quantitative Performance Data

ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Linearity (R²)
> 0.999> 0.998> 0.995
Range (µg/mL) 0.1 - 1000.01 - 501 - 200
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) (µg/mL) 0.030.0050.5
Limit of Quantitation (LOQ) (µg/mL) 0.10.011
Selectivity HighVery HighLow to Moderate
Throughput HighModerateHigh

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for each of the discussed analytical techniques. These protocols serve as a starting point and would require optimization for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often preferred for its robustness, high throughput, and good sensitivity for UV-active compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting point could be 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve and dilute the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Solvent (e.g., Acetonitrile, Dichloromethane).

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.

Sample Preparation and Derivatization:

  • Prepare stock and calibration standards as described for HPLC.

  • Evaporate a known volume of each standard and sample solution to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and solvent to the dried residue.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature before injection into the GC-MS.

UV-Vis Spectrophotometry

This is a simpler and more accessible technique, suitable for rapid quantification in pure samples or simple matrices where interfering substances are absent.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Solvent (e.g., Ethanol, Methanol, or a suitable buffer) in which the analyte is stable and soluble.

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound over a suitable UV range (e.g., 200-400 nm) against a solvent blank.

  • Prepare a series of calibration standards of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at the λmax.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizing Method Validation and Selection

The following diagrams illustrate the general workflow for analytical method validation and a decision-making pathway for selecting the most appropriate method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application A Define Analytical Requirements B Select Appropriate Technique A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Ongoing Method Performance Verification J->K

Caption: General workflow for analytical method validation.

Method_Selection_Pathway A High Selectivity Required? B High Sensitivity (Trace Levels)? A->B Yes UVVIS UV-Vis A->UVVIS No C High Throughput Needed? B->C No GCMS GC-MS B->GCMS Yes HPLC HPLC-UV C->HPLC Yes C->HPLC No

Caption: Decision pathway for analytical method selection.

A Tale of Two Scaffolds: A Comparative Overview of 4-Amino-6-chloroquinoline and its Elusive Cinnoline Isostere

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide offers a comparative analysis of two closely related structures: 4-Amino-6-chloroquinoline and 4-Amino-6-chlorocinnoline. While structurally similar, the available scientific literature reveals a stark contrast in their documented properties and applications, with the former being a well-trodden path in medicinal chemistry and the latter remaining largely unexplored territory.

This comparative study aims to provide a comprehensive overview of the known physicochemical properties, synthesis methodologies, and biological activities of these two compounds. However, a significant disparity in the volume of publicly available research exists. 4-Amino-6-chloroquinoline is a well-documented compound, extensively studied for its role as a key intermediate in the synthesis of pharmaceuticals, particularly antimalarial drugs, and for its own potential as an antimicrobial and anticancer agent. In stark contrast, detailed experimental data on the synthesis, properties, and biological evaluation of this compound is conspicuously absent from the current scientific literature.

Therefore, this guide will present a detailed profile of 4-Amino-6-chloroquinoline, supported by available data, and will highlight the current knowledge gap concerning this compound. While a direct, data-driven performance comparison is not feasible at this time, this guide will provide a framework for the types of experimental investigations necessary to elucidate the potential of the cinnoline analogue.

Physicochemical Properties: A Tale of Two Isomers

A fundamental aspect of any comparative study lies in the physicochemical properties of the compounds. Below is a summary of the available data for 4-Amino-6-chloroquinoline. Unfortunately, a corresponding dataset for this compound could not be compiled from publicly available sources.

Property4-Amino-6-chloroquinolineThis compound
Molecular Formula C₉H₇ClN₂C₈H₆ClN₃
Molecular Weight 178.62 g/mol 179.61 g/mol
Appearance Yellow solid[1]Not available
CAS Number 20028-60-8[1]90002-02-1
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinoline derivatives is well-documented, with various methods reported in the literature. A common approach involves the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline precursor.

General Synthesis of 4-Amino-6-chloroquinoline Derivatives

One established method for the synthesis of 4-aminoquinoline derivatives is through the reaction of a 4,7-dichloroquinoline with an appropriate amine.[2] This can be achieved through conventional heating or microwave-assisted synthesis, with the latter often providing advantages in terms of reaction time and yield.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives [3]

  • Reaction Setup: In a sealed microwave vial, combine the substituted 4-chloroquinoline (1 equivalent) and the desired amine (1.2-2 equivalents).

  • Solvent: Add a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a temperature ranging from 100 to 150 °C for a duration of 10 to 30 minutes.

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

A generalized workflow for the synthesis and characterization of these compounds is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Start Reactants 4,6-dichloroquinoline + Amine Start->Reactants Reaction Solvent + Heat (Conventional or Microwave) Reactants->Reaction Crude_Product Crude 4-Amino-6-chloroquinoline Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Characterization NMR, MS, etc. Purification->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: General workflow for the synthesis and characterization of 4-Amino-6-chloroquinoline.

Unfortunately, no specific, peer-reviewed synthesis protocols for this compound could be identified. It is plausible that similar SNAr strategies starting from a putative 4,6-dichlorocinnoline precursor could be employed, but this remains speculative without experimental validation.

Biological Activity and Potential Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide range of biological activities.

4-Amino-6-chloroquinoline: A Versatile Pharmacophore
  • Antimalarial Activity: The most prominent application of the 4-aminoquinoline scaffold is in the development of antimalarial drugs like chloroquine.[2] These compounds are believed to interfere with the detoxification of heme in the malaria parasite.

  • Anticancer Potential: Several studies have investigated the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines.[2] The proposed mechanisms of action are diverse and may involve the inhibition of topoisomerases, induction of apoptosis, and modulation of signaling pathways.

  • Antimicrobial Properties: Derivatives of 4-aminoquinoline have also demonstrated activity against a range of bacteria and other microbes.[3]

The potential therapeutic applications of 4-aminoquinolines can be summarized in the following logical diagram:

G cluster_applications Potential Therapeutic Applications Core 4-Aminoquinoline Scaffold Antimalarial Antimalarial Agents (e.g., Chloroquine) Core->Antimalarial Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial

Caption: Therapeutic potential of the 4-aminoquinoline scaffold.

This compound: An Uncharted Territory

While one commercial source suggests that this compound is used in pharmacological research to study enzyme and receptor inhibition in the context of cancer and inflammation, no concrete experimental data, such as IC50 values or specific enzyme targets, are publicly available. The potential of this scaffold remains largely hypothetical and awaits rigorous scientific investigation.

Proposed Experimental Workflow for a Comparative Study

To bridge the knowledge gap and enable a true comparative analysis, a systematic investigation of this compound is required. The following workflow outlines a potential research plan.

G Start Start: Comparative Study Synthesis Develop & Optimize Synthesis of this compound Start->Synthesis Characterization Physicochemical Characterization (NMR, MS, X-ray, pKa, logP) Synthesis->Characterization Biological_Screening In vitro Biological Screening (Anticancer, Antimicrobial, etc.) Characterization->Biological_Screening Hit_Identification Identify Active Compounds Biological_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Comparative_Analysis Direct Comparison with 4-Amino-6-chloroquinoline Mechanism_of_Action->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Proposed workflow for a comparative study.

Conclusion: A Call for Further Research

References

In Vivo Efficacy of 4-Amino-6-chlorocinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical in vivo efficacy of "4-Amino-6-chlorocinnoline," a novel compound within the versatile cinnoline class of therapeutic agents. Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines a prospective in vivo validation framework for this compound, positioning it as a putative kinase inhibitor and comparing its potential performance against established therapeutic alternatives. The experimental data presented for comparator compounds are derived from existing literature to provide a benchmark for evaluation.

Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vivo efficacy of selected kinase inhibitors in preclinical tumor models, providing a reference for the anticipated performance of this compound.

CompoundTarget/ClassIn Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound (Hypothetical) Putative Kinase InhibitorHuman Colon Tumor XenograftTo be determinedTo be determinedN/A
V158411Chk1/Chk2 InhibitorHuman Colon Tumor Xenograft (in combination with Irinotecan)30 mg/kg, oral, twice dailySignificant potentiation of irinotecan's anti-tumor activity[1]
CKI-7CDC7 Kinase InhibitorSCID-Beige mouse systemic tumor model (Ph+ ALL)Dose-dependentDemonstrated anti-tumor activity[2]
B1PARP InhibitorPrimary PARPi-resistant cell line xenograft25 mg/kgSignificant tumor growth suppression

Signaling Pathway and Experimental Workflow

To visually represent the potential mechanism of action and the experimental plan for in vivo validation, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway for a kinase inhibitor.

G cluster_0 Pre-clinical Model Development cluster_1 Treatment Phase cluster_2 Efficacy Assessment Cell Line Selection Cell Line Selection Xenograft Implantation Xenograft Implantation Cell Line Selection->Xenograft Implantation Tumor Establishment Tumor Establishment Xenograft Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Comparator Drug Comparator Drug Randomization->Comparator Drug This compound This compound Randomization->this compound Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Comparator Drug->Tumor Volume Measurement This compound->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Caption: Standard workflow for in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in an in vivo validation study for this compound.

Human Tumor Xenograft Model

This protocol is adapted from studies on novel kinase inhibitors[1].

  • Cell Culture and Implantation: Human colon tumor cell lines (e.g., HCT-116) are cultured in appropriate media. A suspension of 5 x 10^6 cells in 0.1 mL of a serum-free medium and Matrigel mixture (1:1) is subcutaneously injected into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Animals are then randomized into treatment and control groups.

  • Compound Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally or intraperitoneally at predetermined dose levels. Treatment is typically continued for 14-21 days.

  • Efficacy Evaluation: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The percentage of tumor growth inhibition (TGI) is calculated.

Pharmacokinetic Analysis

To understand the in vivo behavior of this compound, a pharmacokinetic study would be conducted.

  • Animal Dosing: A single dose of the compound is administered to mice or rats via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), are calculated.

Conclusion

While specific in vivo data for this compound is not yet available, the broader family of cinnoline derivatives has shown significant therapeutic potential across various disease models. The comparative data and established experimental protocols outlined in this guide provide a robust framework for the preclinical in vivo validation of this compound as a novel therapeutic candidate. Future studies should focus on establishing its efficacy and safety profile in relevant animal models to support its potential progression into clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Analogs as Kinase Inhibitors and Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is "4-Amino-6-chlorocinnoline" analogs, a comprehensive literature search did not yield specific structure-activity relationship (SAR) studies for this particular scaffold. However, extensive research is available for structurally related 4-aminoquinoline analogs, which also feature a bicyclic nitrogen-containing core and are prominent in the development of kinase inhibitors and antimalarial drugs. This guide, therefore, provides a comparative analysis of 4-aminoquinoline derivatives to serve as a valuable resource for researchers in the field, offering insights that may be applicable to the design and development of novel cinnoline-based compounds.

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1][2][3] This guide summarizes the structure-activity relationships of various 4-aminoquinoline analogs, focusing on their evaluation as c-Met kinase inhibitors and antiplasmodial agents.

Quantitative SAR Data of 4-Aminoquinoline Analogs

The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the composition of the amino side chain at the 4-position. The following tables summarize the in vitro inhibitory activities of various analogs against c-Met kinase and Plasmodium falciparum strains.

Table 1: c-Met Kinase Inhibitory Activity of Pyrazolone-based 4-Aminoquinoline Analogs

CompoundRc-Met IC50 (nM)VEGFR-2 IC50 (nM)IGF-1R IC50 (nM)
1H---
59e (AMG 458)1-(2-hydroxy-2-methylpropyl)1.8>10000>10000

Data sourced from structure-based design studies aimed at improving selectivity against c-Met.[4]

Table 2: Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs

7-SubstituentSide ChainP. falciparum (CQ-S) IC50 (nM)P. falciparum (CQ-R) IC50 (nM)
Iodo-HN(CH2)2NEt23-123-12
Bromo-HN(CH2)2NEt23-123-12
Chloro-HN(CH2)2NEt23-123-12
Fluoro-HN(CH2)2NEt215-5018-500
Trifluoromethyl-HN(CH2)2NEt215-5018-500
Methoxy-HN(CH2)2NEt217-15090-3000

CQ-S: Chloroquine-Susceptible; CQ-R: Chloroquine-Resistant. Data highlights the importance of the electronic properties of the substituent at the 7-position for activity against resistant strains.[5]

Table 3: Cytotoxicity of 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7-
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468Potent
butyl-(7-fluoro-quinolin-4-yl)-amineMCF7More potent than Chloroquine

This study identified N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a highly active compound against MDA-MB 468 cells.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for the synthesis and biological evaluation of 4-aminoquinoline analogs.

General Synthetic Procedure for 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor with a desired amine.[6][7]

  • Reaction Setup: A mixture of the appropriate 4-chloro-7-substituted-quinoline (1 equivalent) and the corresponding mono/dialkyl amine (1.1 equivalents) is prepared in a suitable solvent, such as tert-butanol or DMF.[7][8]

  • Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 80°C) for a designated period (e.g., 4-12 hours) under an inert atmosphere.[8][9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline analog.[9]

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[6][7]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase is typically determined using a biochemical assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met enzyme. This is often quantified using methods like ELISA, fluorescence polarization, or radiometric assays.[10]

  • Procedure:

    • Recombinant c-Met kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a buffer solution.

    • Varying concentrations of the test compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[11][12]

Antiplasmodial Activity Assay

The in vitro activity of compounds against P. falciparum is assessed to determine their potential as antimalarial agents.

  • Parasite Culture: Chloroquine-susceptible and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.[5][13]

  • Drug Susceptibility Testing:

    • Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 96-well plates.

    • Parasite growth is assessed after a defined period (e.g., 48-72 hours) using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [³H]-hypoxanthine.

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the drug concentration.[5][13]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall research strategy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start 4-Chloroquinoline Precursor reaction Nucleophilic Substitution start->reaction amine Amine Side Chain amine->reaction purification Purification reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization kinase_assay c-Met Kinase Assay characterization->kinase_assay cell_assay Antiplasmodial Assay characterization->cell_assay ic50_kinase Determine IC50 (Kinase) kinase_assay->ic50_kinase ic50_cell Determine IC50 (Parasite) cell_assay->ic50_cell sar Structure-Activity Relationship Analysis ic50_kinase->sar ic50_cell->sar

Caption: Experimental workflow for SAR studies of 4-aminoquinoline analogs.

cMet_pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT inhibitor 4-Aminoquinoline Analog inhibitor->cMet Inhibits proliferation Proliferation PI3K_Akt->proliferation survival Survival PI3K_Akt->survival RAS_MAPK->proliferation migration Migration RAS_MAPK->migration STAT->survival

Caption: Simplified c-Met signaling pathway and the inhibitory action of analogs.

References

Benchmarking 4-Aminoquinoline Analogs Against Standard-of-Care in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro efficacy of 4-aminoquinoline derivatives against a standard-of-care chemotherapeutic agent, doxorubicin, in established breast cancer cell line models. The data presented is intended to inform preclinical research and drug development efforts by highlighting the potential of this chemical scaffold in oncology.

Introduction to 4-Aminoquinoline Derivatives in Oncology

While the specific compound "4-Amino-6-chlorocinnoline" is not extensively documented in publicly available research, the structurally related 4-aminoquinoline scaffold is a well-established pharmacophore. Derivatives of 4-aminoquinoline, such as chloroquine and its analogs, have demonstrated significant potential as anticancer agents.[1][2] These compounds are known to be lysosomotropic, accumulating in lysosomes and disrupting autophagy, a key process in cancer cell survival.[1] Furthermore, emerging evidence suggests that certain derivatives may also modulate critical cancer-related signaling pathways, including the PI3K/Akt/mTOR pathway, to induce apoptosis and inhibit cell proliferation.[3] This guide focuses on the performance of synthesized 4-aminoquinoline derivatives in breast cancer models, a common area of investigation for this class of compounds.[4][5]

Comparative Efficacy in Breast Cancer Cell Lines

The following tables summarize the growth inhibitory effects of various 4-aminoquinoline derivatives compared to doxorubicin, a standard-of-care anthracycline antibiotic used in chemotherapy. The data is presented as GI50 and IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, respectively.

Table 1: Growth Inhibitory Concentration (GI50, µM) of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

CompoundMCF-7 (GI50 µM)MDA-MB-468 (GI50 µM)
Reference Compounds
Chloroquine11.5210.85
Amodiaquine14.4713.72
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.167.35
Butyl-(7-fluoro-quinolin-4-yl)-amine8.2212.11

Data sourced from a study evaluating a series of synthesized 4-aminoquinoline derivatives.[4]

Table 2: Half-Maximal Inhibitory Concentration (IC50, µM) of Doxorubicin against Breast Cancer Cell Lines

CompoundMCF-7 (IC50 µM)MDA-MB-231 (IC50 µM)
Doxorubicin0.11 ± 0.010.17 ± 0.01

Representative data from literature; absolute values can vary based on experimental conditions.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Several studies suggest that the anticancer effects of 4-aminoquinoline derivatives are, in part, due to their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[6][7][8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->PI3K inhibits PTEN PTEN PTEN->PIP3 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic effects of a compound using the MTT assay, a common colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a 4-aminoquinoline derivative or doxorubicin) in a suitable solvent like DMSO.

    • Create a series of dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) plate_cells 2. Seed Cells in 96-well plates cell_culture->plate_cells add_compound 3. Add Test Compound (4-Aminoquinoline or Doxorubicin) plate_cells->add_compound incubate_treatment 4. Incubate (48-72 hours) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (4 hours) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50/GI50 read_absorbance->calculate_ic50

Caption: A typical experimental workflow for in-vitro cytotoxicity testing using the MTT assay.

References

Target Engagement and Validation of 4-Amino-7-chloroquinoline Derivatives as Nurr1 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "4-Amino-6-chlorocinnoline" did not yield significant data for a comparative analysis. However, the structurally related compound, 4-amino-7-chloroquinoline (4A7C), is the core scaffold of a well-researched class of molecules that engage the orphan nuclear receptor Nurr1 (NR4A2). This guide will focus on the target engagement and validation of 4A7C and its derivatives, providing a comparative analysis with other known Nurr1 modulators. This information is intended for researchers, scientists, and drug development professionals.

The orphan nuclear receptor Nurr1 is a critical transcription factor for the development, maintenance, and protection of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's Disease.[1][2][3][4][5] A breakthrough in targeting Nurr1 came from the discovery that FDA-approved drugs, including the antimalarials amodiaquine (AQ) and chloroquine (CQ), and the analgesic glafenine, all share the 4-amino-7-chloroquinoline scaffold and act as Nurr1 agonists.[1][4] These compounds have been shown to directly bind to the ligand-binding domain (LBD) of Nurr1, modulating its transcriptional activity and offering neuroprotective effects in preclinical models.[1][2][4][6]

This guide provides a comparative overview of the target engagement of 4A7C derivatives with Nurr1, details the experimental protocols used for their validation, and presents alternative compounds for comparison.

Quantitative Data for Nurr1 Target Engagement

The following tables summarize the quantitative data for the interaction of 4A7C derivatives and other compounds with the Nurr1 receptor.

Table 1: Binding Affinity and Potency of 4-Amino-7-chloroquinoline Derivatives for Nurr1

CompoundScaffoldAssay TypeParameterValueReference
Chloroquine (CQ)4-Amino-7-chloroquinolineRadioligand Binding ([³H]-CQ)Kd0.27 µM[7]
Chloroquine (CQ)Luciferase Reporter (Nurr1-LBD)EC₅₀~50 µM[1]
Amodiaquine (AQ)4-Amino-7-chloroquinolineLuciferase Reporter (Nurr1-LBD)EC₅₀~20 µM[1]
4A7C-3014-Amino-7-chloroquinoline derivativeLuciferase Reporter (Nurr1-LBD)-More potent than CQ[3][8]
7-chloroquinoline-4-amine4-Amino-7-chloroquinolineLuciferase ReporterEC₅₀259 µM[8]
8-chloro-2-methylquinolin-4-amineQuinoline derivativeLuciferase ReporterEC₅₀17 µM[9]

Table 2: Comparison with Alternative Nurr1 Modulators

CompoundScaffold ClassAssay TypeParameterValueReference
Cytosporone BNatural ProductProtein NMR-Direct Binder[6]
C-DIM12Diindolylmethane--Non-binder to LBD[6]
CelastrolTriterpenoid--Non-binder to LBD[6]
DHI Analog 5oDihydroxyindole derivativeIsothermal Titration CalorimetryKd0.5 µM[10]
DHI Analog 5oLuciferase Reporter (full-length Nurr1)EC₅₀3 µM[10]
Compound 29Novel SyntheticIsothermal Titration CalorimetryKd0.3 µM[11]
Compound 29Luciferase Reporter (Gal4-Nurr1)EC₅₀0.11 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate Nurr1 target engagement.

Luciferase Reporter Gene Assay for Nurr1 Activation

This assay is a common method to screen for and characterize compounds that modulate Nurr1 transcriptional activity.

Objective: To quantify the ability of a test compound to activate the transcriptional activity of the Nurr1 Ligand-Binding Domain (LBD) or full-length Nurr1.

Materials:

  • HEK293T or SK-N-BE(2)C cells

  • Expression plasmids: pFA-CMV-Nurr1-LBD (Gal4 DNA-binding domain fused to Nurr1-LBD), pcDNA3.1-hNurr1-NE (full-length human Nurr1)

  • Reporter plasmids: pFR-Luc (containing Gal4 response elements), pFR-Luc-NBRE (containing Nurr1 binding response element)

  • Normalization plasmid: pRL-SV40 (expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM)

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a suitable density (e.g., 3 x 10⁴ cells/well).[11][12]

  • Transfection: After 24 hours, co-transfect the cells with the Nurr1 expression plasmid, the corresponding firefly luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent.[11][12]

  • Compound Treatment: Approximately 5 hours post-transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control (e.g., 0.1% DMSO).[11][12]

  • Incubation: Incubate the cells for 16-24 hours.[11][12]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Glo Luciferase Assay System and a luminometer.[10][11][12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Determine EC₅₀ values by fitting the dose-response data to a suitable equation in a program like GraphPad Prism.[10][11][12]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its target protein.

Objective: To determine the binding affinity (Kd) and maximal binding capacity (Bmax) of a compound for the Nurr1-LBD.

Materials:

  • Purified recombinant Nurr1-LBD protein

  • Radiolabeled ligand (e.g., [³H]-Chloroquine)

  • Unlabeled competitor compounds

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Incubation: Incubate the purified Nurr1-LBD protein with increasing concentrations of the radiolabeled ligand (e.g., [³H]-CQ).[1][7]

  • Competition: For competition assays, incubate the Nurr1-LBD and a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled competitor compounds (e.g., AQ, unlabeled CQ).[1]

  • Separation: Separate the protein-bound radioligand from the unbound radioligand (e.g., using filtration).

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Perform Scatchard analysis on the saturation binding data to determine Kd and Bmax.[1] For competition data, calculate the Ki values.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Objective: To confirm direct binding and determine the binding affinity (Kd) of a compound to the Nurr1-LBD without the need for labeling.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant Nurr1-LBD protein

  • Test compound solution

Procedure:

  • Sample Preparation: Prepare solutions of the purified Nurr1-LBD in the sample cell and the test compound in the injection syringe in the same buffer.

  • Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Nurr1 signaling pathway and the general workflow for validating a Nurr1 agonist.

Nurr1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 4A7C_Derivative 4-A7C Derivative (e.g., Amodiaquine) 4A7C_Derivative_in 4-A7C Derivative 4A7C_Derivative->4A7C_Derivative_in Cellular Uptake Nurr1_LBD Nurr1 (Ligand-Binding Domain) 4A7C_Derivative_in->Nurr1_LBD Binds Nurr1_DBD Nurr1 (DNA-Binding Domain) Nurr1_LBD->Nurr1_DBD NBRE NBRE/NurRE (DNA Response Element) Nurr1_DBD->NBRE RXR RXR RXR->NBRE Heterodimerizes Transcription Target Gene Transcription NBRE->Transcription Neuroprotection Neuroprotection & Anti-inflammatory Effects Transcription->Neuroprotection

Caption: Nurr1 signaling pathway activated by a 4-amino-7-chloroquinoline (4A7C) derivative.

Target_Validation_Workflow Screening High-Throughput Screening (e.g., Luciferase Assay) Hit_ID Hit Identification (e.g., 4A7C Scaffold) Screening->Hit_ID Binding_Confirmation Direct Binding Confirmation (ITC, NMR, Radioligand Assay) Hit_ID->Binding_Confirmation SAR Structure-Activity Relationship (SAR) Studies Binding_Confirmation->SAR Lead_Opt Lead Optimization (e.g., create 4A7C-301) SAR->Lead_Opt In_Vitro In Vitro Efficacy (Cellular Models) Lead_Opt->In_Vitro In_Vivo In Vivo Validation (Animal Models of PD) In_Vitro->In_Vivo

Caption: General workflow for the identification and validation of novel Nurr1 agonists.

Structure-Activity Relationship (SAR)

The discovery of 4A7C as a privileged scaffold for Nurr1 agonists has prompted extensive medicinal chemistry efforts to improve potency and selectivity.

Caption: Structure-activity relationship (SAR) logic for developing Nurr1 agonists from the 4A7C scaffold.

References

Safety Operating Guide

Proper Disposal of 4-Amino-6-chlorocinnoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-6-chlorocinnoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on available data for structurally related compounds, including chlorinated cinnolines and aminoquinolines. These guidelines are designed to provide essential safety and logistical information to minimize risk.

Due to its structure as a chlorinated heterocyclic amine, this compound should be handled with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and potentially toxic if ingested. Adherence to proper personal protective equipment (PPE) and disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.

Summary of Chemical Data

PropertyValue (for 4-Amino-6-chloroquinoline)Source
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Yellow solid[1]
Storage Conditions Store at 0-8°C[1]
Acute Toxicity Toxicity not fully characterized. Handle as a potentially hazardous substance. Related compounds are toxic if swallowed and cause serious eye irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from waste collection to final removal by a licensed service.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • Label the container as: "Hazardous Waste: this compound ".

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous.

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Storage
  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

Step 3: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on its chemical structure (chlorinated heterocyclic amine).

  • Follow their specific instructions for packaging, labeling, and pickup.

Note: The recommended disposal method for cinnoline derivatives and other chlorinated heterocyclic compounds is typically high-temperature incineration by a specialized and licensed facility. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols

As direct experimental protocols for the neutralization or degradation of this compound are not established, on-site chemical treatment is not recommended . The most appropriate and safest "protocol" is the administrative procedure of professional waste management outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is waste solid or contaminated labware? A->B C Collect in labeled, sealed hazardous waste container B->C Solid D Collect in separate, labeled hazardous waste bag/container B->D Contaminated Labware E Store in designated, secure, and ventilated area C->E D->E F Contact EHS or licensed waste disposal company E->F G Follow professional disposal instructions (e.g., incineration) F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Amino-6-chlorocinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-6-chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key compound in pharmaceutical research. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous chemicals.[1][2] The following table summarizes the required PPE for handling this compound, based on standard protocols for similar chemical structures.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory.[3]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check manufacturer's compatibility chart.
Body Protection Laboratory CoatFlame-resistant, long-sleeved, and fully buttoned.
Chemical ApronRecommended when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
RespiratorMay be required for certain procedures. Use must comply with your institution's respiratory protection program.[3]
Foot Protection Closed-toe ShoesMade of a non-porous material.
Hazard Identification and First Aid
HazardFirst Aid Measures
Skin Contact May cause skin irritation.[5][6] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Remove contaminated clothing.
Eye Contact May cause serious eye irritation.[5][6] Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek medical attention.
Inhalation May cause respiratory tract irritation.[5][6] Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Standard Operating Procedure for Handling

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an appropriate chemical spill kit is readily accessible.
  • Don all required personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • Conduct all weighing and transfer of solid this compound within a chemical fume hood to prevent inhalation of fine particles.
  • Use anti-static weighing paper or a container to minimize dispersal of the powder.
  • Close the primary container tightly after use.

3. Dissolution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If the solvent is volatile, ensure the process is conducted in a well-ventilated fume hood.

4. Post-Handling:

  • Thoroughly clean the work area, including the balance and any spatulas used.
  • Decontaminate all equipment that came into contact with the chemical.
  • Remove and dispose of gloves properly.
  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep Don Required PPE Check Verify Fume Hood & Spill Kit Prep->Check Weigh Weigh & Aliquot Check->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Work Area & Equipment Dissolve->Clean Dispose Segregate & Dispose of Waste Clean->Dispose RemovePPE Remove PPE & Wash Hands Dispose->RemovePPE End End RemovePPE->End Start Start Start->Prep

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。